N-cyclopentylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDFSUZIEYDGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Cyclopentylbenzamide: Technical Profile & Synthetic Guide
This in-depth technical guide focuses on N-cyclopentylbenzamide , a structural motif increasingly utilized in medicinal chemistry as a lipophilic scaffold for optimizing drug-receptor interactions.
Executive Summary
This compound (CAS: 53226-42-9 ) is a secondary amide featuring a benzoyl group coupled to a cyclopentyl amine. While chemically simple, this structure serves as a critical "privileged scaffold" in drug discovery. It is frequently employed to modulate lipophilicity (LogP) and metabolic stability, acting as a bioisostere for N-isopropyl or N-phenyl groups.
Its structural core appears in bioactive agents targeting VEGFR-2 (angiogenesis), Sigma-1 receptors (neuroprotection), and BAD-Ser99 phosphorylation (apoptosis regulation). This guide provides the definitive identity, validated synthesis protocols, and medicinal chemistry applications for researchers utilizing this moiety.
Chemical Identity & Physicochemical Profiling[1][2]
The following data characterizes the parent unsubstituted compound.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 53226-42-9 |
| Common Synonyms | Benzoic acid cyclopentylamide; N-Cyclopentyl-benzamide |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| SMILES | O=C(NC1CCCC1)C1=CC=CC=C1 |
| InChI Key | ZLDFSUZIEYDGHD-UHFFFAOYSA-N |
| Physical State | Solid (White to Off-white crystalline powder) |
| LogP (Predicted) | ~2.5 - 2.7 (Lipophilic) |
| H-Bond Donors / Acceptors | 1 / 1 |
| Rotatable Bonds | 2 (Amide bond and N-Cyclopentyl bond) |
Validated Synthesis Protocols
Method A: The "Classical" Acyl Chloride Route (High Throughput)
Best for: Large-scale synthesis of simple derivatives where acid sensitivity is not a concern. Mechanism: Nucleophilic acyl substitution via Schotten-Baumann conditions.
Reagents:
-
Benzoyl Chloride (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Protocol:
-
Setup: Purge a round-bottom flask with N₂. Add Cyclopentylamine and Et₃N to anhydrous DCM (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add Benzoyl Chloride dropwise over 15 minutes to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup (Self-Validating Step):
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Wash with Saturated NaHCO₃ (removes unreacted acid/HCl).
-
Wash with Brine , dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.
Method B: The "Modern" Coupling Route (Late-Stage Functionalization)
Best for: Complex molecules containing sensitive functional groups (e.g., Boc-amines, esters).
Reagents:
-
Benzoic Acid derivative (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Coupling Agent: HATU (1.1 eq) or EDC/HOBt
-
Base: DIPEA (2.0 eq)
-
Solvent: DMF or DMF/DCM mix
Protocol:
-
Dissolve the Benzoic Acid derivative in DMF.
-
Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the OAt ester).
-
Add Cyclopentylamine.
-
Stir at RT for 12 hours.
-
Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by standard acid/base workup.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for Method A, including critical decision nodes for purification.
Caption: Figure 1. Standardized synthesis workflow for this compound using the acyl chloride method, highlighting critical purification checkpoints.
Applications in Drug Discovery & Medicinal Chemistry[7][8][9]
The this compound motif is rarely a drug in isolation but acts as a high-value pharmacophore . Its lipophilicity allows it to penetrate the Blood-Brain Barrier (BBB) and hydrophobic pockets of enzymes.
Structural Activity Relationships (SAR)[10]
-
Lipophilic Cap: The cyclopentyl ring acts as a "lipophilic cap," filling hydrophobic sub-pockets (e.g., in GPCRs) more effectively than planar phenyl rings or smaller methyl groups.
-
Metabolic Stability: Unlike N-ethyl or N-butyl chains, the cyclopentyl ring lacks terminal methyl groups, reducing susceptibility to rapid omega-oxidation by CYP450 enzymes.
-
Conformational Restriction: The ring limits the conformational freedom of the N-substituent compared to a pentyl chain, reducing the entropic penalty upon binding.
Case Studies in Bioactivity[5][6]
A. VEGFR-2 Inhibitors (Oncology)
Researchers have synthesized Thiazolidine-2,4-dione derivatives linked to an this compound core.[2]
-
Mechanism: The benzamide core positions the thiazolidine ring to interact with the ATP-binding site of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
-
Impact: Derivatives such as Compound 12 (referenced in literature) show IC50 values in the micromolar range against cancer cell lines (HT-29, MCF-7), inhibiting angiogenesis.
B. BAD-Ser99 Phosphorylation Inhibitors (Apoptosis)
The compound NPB (this compound derivative) is a specific inhibitor of BAD phosphorylation at Serine 99.
-
Significance: By inhibiting this phosphorylation, NPB promotes the pro-apoptotic activity of the BAD protein, sensitizing cancer cells to apoptosis.
-
Structure: The this compound acts as the scaffold holding a piperazine linker and a dichlorophenyl tail.
C. Sigma-1 Receptor Ligands (Neurology)
In screens for Vanishing White Matter (VWM) leukodystrophy therapies, this compound derivatives have been identified as hits that modulate the Sigma-1 receptor (S1R). The scaffold aids in crossing the BBB and binding to the chaperone protein S1R, which regulates mitochondrial health.
Pharmacophore Visualization
Caption: Figure 2. Pharmacophore decomposition of the this compound scaffold showing its dual role in hydrophobic binding and linker stability.
Analytical Characterization (Expectations)
When characterizing the synthesized compound, the following spectral features confirm identity:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.7–7.4 ppm: Multiplet (5H, Aromatic protons).
-
δ 6.0–6.5 ppm: Broad singlet (1H, NH amide).
-
δ 4.3–4.5 ppm: Sextet/Multiplet (1H, CH of cyclopentyl ring attached to N).
-
δ 2.1–1.5 ppm: Multiplets (8H, CH₂ of cyclopentyl ring).
-
-
¹³C NMR:
-
~167 ppm: Carbonyl (C=O).
-
~135 ppm: Ipso-carbon of phenyl ring.
-
~51 ppm: CH-N of cyclopentyl.
-
~33 ppm & ~24 ppm: CH₂ of cyclopentyl.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 190.12 m/z.
-
[M+Na]⁺: 212.10 m/z.
-
References
-
PubChem. this compound (Compound CID 732343). National Library of Medicine. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances. Available at: [Link]
-
Atkin, T. A., et al. (2018). Drug Screening Identifies Sigma-1-Receptor as a Target for the Therapy of VWM Leukodystrophy. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Reddy, T. S., et al. (2021). Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells. Molecules (MDPI). Available at: [Link]
-
NIST Chemistry WebBook. N-cyclopentyl-N-methyl-benzamide (Analog Data). National Institute of Standards and Technology.[3] Available at: [Link]
Sources
N-cyclopentylbenzamide molecular structure and formula
An In-Depth Technical Guide to N-Cyclopentylbenzamide: Synthesis, Structure, and Characterization
This guide provides a comprehensive technical overview of this compound, a molecule of interest within the broader class of benzamide derivatives known for their significant roles in medicinal chemistry and materials science. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating understanding for researchers, scientists, and professionals in drug development.
Introduction and Scientific Context
Benzamides are a cornerstone structural motif in pharmacology, present in a wide array of approved drugs due to their metabolic stability and ability to form key hydrogen bonding interactions with biological targets.[1][2] The N-substituent plays a critical role in defining a molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. The cyclopentyl moiety in this compound offers a unique combination of moderate lipophilicity and conformational rigidity compared to linear alkyl chains, making it an intriguing substituent for molecular design. This guide will detail the synthesis, structural properties, and analytical characterization of this compound.
Molecular Structure and Physicochemical Properties
This compound is a secondary amide consisting of a benzoyl group attached to the nitrogen atom of a cyclopentylamine ring.
The core structural components are the planar phenyl ring and the non-planar, puckered cyclopentyl ring, connected by a rigid amide bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 189.25 g/mol | PubChem[3] |
| Monoisotopic Mass | 189.115364 g/mol | PubChem[3] |
| XLogP3 (Lipophilicity) | 2.5 | PubChem (Computed)[3] |
| Polar Surface Area | 29.1 Ų | PubChem (Computed)[3] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[3] |
| Rotatable Bond Count | 2 | PubChem (Computed)[3] |
Synthesis of this compound
The most direct and reliable method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of a primary amine with an acyl chloride under basic conditions. This method is widely used due to its high efficiency and operational simplicity.
Causality Behind Experimental Choices
-
Reactants : Benzoyl chloride is used as the acylating agent because the chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. Cyclopentylamine serves as the nucleophile.
-
Solvent : A biphasic system (e.g., dichloromethane and water) or a solvent like tetrahydrofuran (THF) is often employed. Dichloromethane is effective at dissolving the benzoyl chloride, while an aqueous base neutralizes the HCl byproduct.
-
Base : An aqueous base, typically sodium hydroxide or a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the cyclopentylamine starting material, which would render it non-nucleophilic and halt the reaction.
-
Temperature : The reaction is highly exothermic. Performing the addition of benzoyl chloride at a low temperature (0-5 °C) is critical to control the reaction rate, prevent side reactions, and ensure safety.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
Cyclopentylamine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (1.2 eq) or 2M Sodium Hydroxide
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, addition funnel, ice bath
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Reaction: Add benzoyl chloride (1.05 eq) dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclopentylamine starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This removes excess triethylamine, unreacted benzoyl chloride (as benzoic acid), and residual salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound as a white crystalline solid.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
¹H NMR Spectroscopy (Predicted):
-
Amide Proton (N-H): A broad singlet is expected around δ 6.0-7.0 ppm. The chemical shift can be variable and depends on solvent and concentration.[4]
-
Aromatic Protons (Benzoyl): Protons ortho to the carbonyl (2H) are expected around δ 7.7-7.8 ppm (as a doublet or multiplet). Protons meta (2H) and para (1H) are expected in the range of δ 7.4-7.5 ppm (as multiplets).
-
Cyclopentyl α-Proton (CH-N): The single proton on the carbon attached to the nitrogen will be deshielded and is expected as a multiplet (a sextet or similar) around δ 4.2-4.4 ppm.
-
Cyclopentyl β,γ-Protons (CH₂): The remaining 8 protons on the cyclopentyl ring will appear as overlapping multiplets in the upfield region, typically between δ 1.4-2.1 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 167-168 ppm.[4]
-
Aromatic Carbons: The quaternary carbon attached to the carbonyl will appear around δ 134-135 ppm. The other aromatic carbons will appear in the typical δ 127-132 ppm range.
-
Cyclopentyl α-Carbon (CH-N): The carbon directly attached to the nitrogen is expected around δ 51-53 ppm.
-
Cyclopentyl β-Carbons: The two carbons beta to the nitrogen are expected around δ 33-34 ppm.
-
Cyclopentyl γ-Carbons: The two carbons gamma to the nitrogen are expected around δ 23-24 ppm.
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~167.5 |
| N-H | ~6.5 (br s, 1H) | - |
| Ar-C (Quaternary) | - | ~134.7 |
| Ar-C (para) | ~7.45 (m, 1H) | ~131.3 |
| Ar-C (ortho) | ~7.75 (m, 2H) | ~128.6 |
| Ar-C (meta) | ~7.50 (m, 2H) | ~126.9 |
| Cyclopentyl-C1 (α) | ~4.3 (m, 1H) | ~51.8 |
| Cyclopentyl-C2,C5 (β) | ~2.0 (m, 2H), ~1.7 (m, 2H) | ~33.2 |
| Cyclopentyl-C3,C4 (γ) | ~1.5 (m, 4H) | ~23.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A sharp, moderate absorption is expected in the region of 3300-3350 cm⁻¹ , characteristic of a secondary amide N-H bond.[5][6]
-
C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹ ).
-
C-H Stretch (Aliphatic): Medium to strong absorptions are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹ ) from the cyclopentyl group.
-
C=O Stretch (Amide I Band): A very strong and sharp absorption is expected around 1635-1650 cm⁻¹ . This is one of the most characteristic peaks in the spectrum.[6][7]
-
N-H Bend (Amide II Band): A strong absorption is expected around 1530-1550 cm⁻¹ .
-
C=C Stretch (Aromatic): Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 189 , corresponding to the molecular weight of the compound.
-
Major Fragments: The most common fragmentation pathway for amides is alpha-cleavage.
-
Benzoyl Cation (m/z = 105): Cleavage of the C-N bond is expected to be a major pathway, resulting in a very stable and abundant benzoyl cation at m/z = 105. This is often the base peak.
-
Loss of Cyclopentyl (m/z = 120): Fragmentation can occur with cleavage of the bond between the cyclopentyl ring and the nitrogen, leading to a fragment at m/z = 120.
-
Phenyl Cation (m/z = 77): Loss of carbon monoxide (CO) from the benzoyl cation (m/z = 105) will produce the phenyl cation at m/z = 77.
-
Caption: Expected fragmentation pathway for this compound.
Hazard Analysis and Safety Precautions
A thorough risk assessment must be conducted before synthesis.
-
Benzoyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Cyclopentylamine: Is flammable, corrosive, and toxic if swallowed.[8] It can cause severe skin burns and eye damage. Handle in a fume hood away from ignition sources.
-
Triethylamine/Sodium Hydroxide: Are corrosive and should be handled with care.
-
Overall Process: The reaction is exothermic and generates HCl gas (if no base is used initially). Proper temperature control and ventilation are crucial.
Conclusion
This compound is a structurally well-defined molecule that can be synthesized reliably via standard amidation protocols. Its characterization relies on a combination of NMR, IR, and mass spectrometry, which together provide an unambiguous confirmation of its structure. The predictive data and established protocols outlined in this guide offer a solid foundation for the synthesis and validation of this compound, enabling its further exploration by researchers in medicinal chemistry and related scientific fields.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Shinde, M. V., Ople, R. S., Sangtani, E., Gonnade, R., & Reddy, D. S. (2015). Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. Beilstein Journal of Organic Chemistry, 11, 1060–1067.
- Thermo Fisher Scientific. (2025).
- MilliporeSigma. (2024).
- Fisher Scientific. (2025).
- Echemi. (n.d.). Benzamide,N-(cyclopropylcarbonyl)
- Cayman Chemical. (2025). Safety Data Sheet: N-benzyl para-fluoro Cyclopropyl norfentanyl (hydrochloride).
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Yuan, C., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1345.
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). (2024).
- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025).
- Shinde, M. V., et al. (2015). Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. Beilstein Journal of Organic Chemistry, 11, 1060-1067.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- U.S.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore), 36(5), 413-420.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE
- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025).
- WebSpectra. (n.d.). IR Absorption Table. UCLA Department of Chemistry and Biochemistry.
- Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
- Briti Scientific. (n.d.). Certificate of Analysis: N-benzyl-N-ethylnitrous amide, NBEA.
- Santa Cruz Biotechnology. (n.d.). N-cyclopentyl-N-ethylamine.
- PrepChem. (2019). Synthesis of N-cyclohexylbenzamide.
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The Emergence and Synthesis of N-Cyclopentylbenzamide: A Technical Guide
Abstract
N-cyclopentylbenzamide, a molecule featuring a robust benzamide core coupled with a cyclopentyl moiety, represents a foundational structure in medicinal chemistry. While the specific moment of its initial discovery is not prominently documented, its significance is evident through its recurring presence as a key structural motif in the development of various therapeutic agents. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, historical context, and pharmacological relevance. We will delve into established and modern synthetic protocols, explore its early applications, and discuss its role as a scaffold in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and utility of this compound.
Introduction: The Benzamide Scaffold and the Cyclopentyl Moiety
The benzamide functional group is a cornerstone in the design of bioactive molecules, prized for its metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets.[1] The versatility of the benzamide scaffold has led to its incorporation into a wide array of drugs with diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1]
The addition of a cyclopentyl group to the amide nitrogen introduces a lipophilic, non-polar, and conformationally constrained aliphatic ring. This can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes, its binding affinity for specific receptors, and its metabolic profile. The combination of these two structural features in this compound creates a molecule of significant interest in the exploration of new chemical entities for therapeutic use.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C12H15NO | PubChem[2] |
| Molecular Weight | 189.25 g/mol | PubChem[2] |
| CAS Number | 53226-42-9 | PubChem[2] |
| SMILES | C1CCC(C1)NC(=O)C2=CC=CC=C2 | PubChem[2] |
Historical Context and Early Applications
Pinpointing a singular "discovery" of a relatively simple and synthetically accessible molecule like this compound is challenging. Its existence was likely implied and achieved through routine synthetic chemistry long before its specific biological activities were explored. However, an early and notable mention of compositions containing this compound can be found in a 1974 patent.[3] This patent describes the use of this compound compositions for their central nervous system (CNS) depressant and blood pressure-lowering effects.[3] This early work highlighted the potential of this chemical scaffold in modulating physiological processes and set the stage for its further investigation in medicinal chemistry.
Synthesis of this compound: From Classical to Modern Methods
The synthesis of this compound is primarily achieved through the formation of an amide bond between a benzoic acid derivative and cyclopentylamine. This can be accomplished through several well-established methods.
The Schotten-Baumann Reaction: A Classical and Robust Approach
The most common and direct method for synthesizing this compound is the acylation of cyclopentylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Materials:
-
Cyclopentylamine
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, diethyl ether, or a biphasic system with water)
-
-
Procedure:
-
Dissolve cyclopentylamine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up:
-
If using an organic solvent, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Modern Amidation Methods
While the Schotten-Baumann reaction is highly effective, modern organic synthesis has produced a variety of other methods for amide bond formation that can be applied to the synthesis of this compound, often under milder conditions. These methods typically involve the use of coupling reagents to activate the carboxylic acid.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for amidation.
-
Phosphonium and Uronium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also effective.[4]
-
Triphenylphosphine-based reagents: A combination of triphenylphosphine (PPh3) and iodine (I2) can mediate the amidation of carboxylic acids.[5]
The general workflow for these methods involves the activation of benzoic acid with the coupling reagent, followed by the addition of cyclopentylamine.
Figure 1: General synthetic pathways to this compound.
Pharmacological Relevance and Contemporary Applications
While the early focus was on its CNS depressant activity, the this compound scaffold has more recently been utilized as a building block in the design of highly specific and potent drug candidates.
Glucagon Receptor Antagonists
A notable application of the this compound moiety is in the development of glucagon receptor (GCGR) antagonists.[6] For instance, complex molecules incorporating this structure have been investigated for their potential in treating type 2 diabetes by blocking the action of glucagon and thereby lowering blood glucose levels.[6]
Positive Allosteric Modulators of GLP-1R
The this compound core is also present in novel positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R).[7] These compounds enhance the effects of endogenous GLP-1, a key hormone in glucose homeostasis, and represent a promising therapeutic strategy for metabolic disorders.[7]
Broader Pharmacological Potential
The inherent drug-like properties of the benzamide scaffold suggest that this compound and its derivatives could be explored for a wider range of biological activities. The lipophilic cyclopentyl group can be advantageous for targeting receptors within the central nervous system or other lipid-rich environments. The general pharmacological potential of benzamide analogues is vast and continues to be an active area of research.[1][8]
Figure 2: Pharmacological relevance of the this compound scaffold.
Conclusion
This compound stands as a testament to the enduring utility of simple, well-defined chemical scaffolds in the advancement of medicinal chemistry. While its own "discovery" may be humble and intertwined with the routine progress of organic synthesis, its application has evolved significantly. From early investigations into its CNS effects to its current role as a critical component in the design of sophisticated receptor modulators, this compound continues to be a relevant and valuable tool for drug development professionals. A thorough understanding of its synthesis and pharmacological context is essential for researchers aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.
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DeMong, D., et al. (2014). The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4, - PubMed. Journal of Medicinal Chemistry, 57(6), 2601-10. [Link]
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Morris, L. C., et al. (2014). Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed. Journal of Medicinal Chemistry, 57(23), 10192-7. [Link]
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The Benzamide Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzamide functional group, a seemingly simple amide linkage to a benzene ring, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents spanning multiple disease areas, from central nervous system disorders to oncology and infectious diseases.[1] This guide provides a comprehensive technical overview of benzamide derivatives, exploring their synthesis, structure-activity relationships, mechanisms of action, and pharmacokinetic profiles, with the aim of equipping researchers and drug development professionals with a deeper understanding of this important chemical class.
I. The Synthetic Versatility of Benzamides: Crafting Therapeutic Agents
The construction of the benzamide core is a fundamental undertaking in medicinal chemistry, with several robust and adaptable synthetic strategies available. The choice of method often depends on the desired substitution pattern, scale of synthesis, and the nature of the starting materials.
A. Classical Approaches: The Schotten-Baumann Reaction
A cornerstone of amide synthesis, the Schotten-Baumann reaction, remains a widely employed method for the preparation of N-substituted benzamides.[2][3][4] This reaction involves the acylation of a primary or secondary amine with a benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide. The biphasic reaction conditions, with the amine and benzoyl chloride in an organic solvent and the base in the aqueous phase, effectively trap the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of N-Benzyl-4-chlorobenzamide via Schotten-Baumann Reaction
Materials:
-
4-Chlorobenzoyl chloride
-
Benzylamine
-
Dichloromethane (DCM)
-
5% Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane. Add 5% aqueous NaOH solution (2.0 equivalents).
-
Addition of Acyl Chloride: While stirring vigorously, add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-4-chlorobenzamide as a white solid.
B. Modern Coupling Techniques: Carbodiimide-Mediated Amidation
For more sensitive substrates or when starting from a carboxylic acid, modern coupling reagents provide a milder and often more efficient alternative to the Schotten-Baumann reaction.[2] Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The addition of activating agents like 1-hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency and suppress side reactions.
Caption: Mechanism of action of benzamide HDAC inhibitors.
B. Dopamine D2 Receptor Antagonism in Psychosis
Benzamide antipsychotics, like sulpiride and remoxipride, primarily exert their therapeutic effects by blocking dopamine D2 receptors in the mesolimbic pathway of the brain. [5]This antagonism modulates downstream signaling cascades, leading to a reduction in dopaminergic neurotransmission, which is thought to be hyperactive in psychosis. The key signaling events include:
-
Inhibition of adenylyl cyclase: D2 receptors are Gαi/o-coupled, and their antagonism leads to a disinhibition of adenylyl cyclase, resulting in altered levels of cyclic AMP (cAMP).
-
Modulation of protein kinase A (PKA) activity: Changes in cAMP levels subsequently affect the activity of PKA and its downstream targets.
-
Regulation of ion channel activity: D2 receptor signaling can also influence the activity of various ion channels, thereby affecting neuronal excitability.
dot
Caption: Dopamine D2 receptor antagonist signaling pathway.
IV. ADMET Properties: The Journey of a Benzamide Drug in the Body
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. Benzamide derivatives exhibit a wide range of pharmacokinetic properties, which can be tailored through chemical modification. In silico prediction tools are increasingly used to estimate the ADMET properties of novel benzamide derivatives early in the drug discovery process. [6][7]
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Half-life (t₁/₂) (h) | Major Elimination Route | Key ADMET Characteristics |
|---|---|---|---|---|---|
| Entinostat | Variable | Moderate | ~100 [8] | Unclear [8] | Long half-life allows for intermittent dosing. [8][9] |
| Sulpiride | 25-35 | ~40 [10] | 8-9 [10] | Renal (unchanged) [10][7] | Poor oral bioavailability; primarily excreted unchanged. [10][7] |
| Remoxipride | >90 [11] | ~80 [11][5] | 4-7 [11][5] | Hepatic metabolism and renal excretion [11] | Good oral bioavailability; no first-pass metabolism. [11] |
| Procarbazine | - | - | - | - | Prodrug requiring metabolic activation. |
| Mosapride | - | - | - | - | Selective serotonin 5-HT4 receptor agonist. |
Table 3: Comparative ADMET Properties of Representative Benzamide Drugs.
V. Conclusion
The benzamide scaffold continues to be a rich source of innovation in medicinal chemistry. Its synthetic tractability, coupled with the profound impact of substitution on its pharmacological properties, provides a fertile ground for the design and development of novel therapeutic agents. A thorough understanding of the synthesis, SAR, mechanisms of action, and ADMET properties of benzamide derivatives is essential for medicinal chemists seeking to harness the full potential of this privileged structure in the ongoing quest for new and improved medicines. The continued exploration of the chemical space around the benzamide core, guided by modern drug design principles and a deep understanding of disease biology, promises to yield the next generation of benzamide-based drugs with enhanced efficacy and safety profiles.
VI. References
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QSAR modeling on dopamine D2 receptor binding affinity of 6-methoxy benzamides. (2005). PubMed. [Link]
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Aminobenzamide compounds for the treatment of neurodegenerative disorders. (1997). Google Patents.
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3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. (2010). PubMed. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2015). PMC. [Link]
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What are HDAC inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
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Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI. [Link]
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The new benzamide derivatives as potential dementia drugs - synthesis, biological activity and molecular docking study. (2023). Pharma Conferences. [Link]
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Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. (n.d.). ResearchGate. [Link]
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Remoxipride. (n.d.). Grokipedia. [Link]
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Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2025). MDPI. [Link]
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A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. (1991). PubMed. [Link]
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Sulpiride. (n.d.). Acute Porphyria Drugs. [Link]
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Entinostat: a promising treatment option for patients with advanced breast cancer. (2016). PMC. [Link]
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The Signaling Pathway of Dopamine D2 Receptor (D2R) Activation Using Normal Mode Analysis (NMA) and the Construction. (n.d.). MPG.PuRe. [Link]
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In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia. (2020). Bentham Science Publishers. [Link]
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In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2023). MDPI. [Link]
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Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. (1992). PubMed. [Link]
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Sulpiride. (n.d.). PubChem. [Link]
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Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. [Link]
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What clinical trials have been conducted for Entinostat?. (2025). Patsnap Synapse. [Link]
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Synthesis and analysis of amides. (n.d.). Chemistry Education. [Link]
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Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. [Link]
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Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]
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Synthesis of N-chlorobenzamide. (n.d.). PrepChem.com. [Link]
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Pharmacological Properties and Clinical Application Research Progress of Entinostat. (2026). Oreate AI Blog. [Link]
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SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). Rsc.org. [Link]
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Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer. (2019). PMC. [Link]
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Clinical pharmacokinetics of remoxipride. (1990). PubMed. [Link]
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The pharmacokinetics of remoxipride and metabolites in patients with various degrees of renal function. (1993). PMC. [Link]
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Remoxipride: pharmacokinetics and effect on plasma prolactin. (1990). PMC. [Link]
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Pharmacokinetics of remoxipride controlled release and immediate release capsules in schizophrenic patients. (1990). PubMed. [Link]
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Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells. (n.d.). liebertpub.com. [Link]
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QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. (2022). MDPI. [Link]
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Schematic representation of different types of dopamine D2 heteroreceptor complexes in subcortical limbic areas like the nucleus accumbens and their potential role as a drug target for schizophrenia treatment. (n.d.). ResearchGate. [Link]
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Mechanisms of regulation of HDACs and signaling pathways associated with resistance to therapies in lung cancer. (n.d.). ResearchGate. [Link]
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In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia. (n.d.). ResearchGate. [Link]
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Remoxipride, a New Potential Antipsychotic Compound With Selective Antidopaminergic Actions in the Rat Brain. (1988). PubMed. [Link]
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An In-depth Technical Guide to the Potential Biological Activities of N-Cyclopentylbenzamide
Introduction
N-cyclopentylbenzamide is a chemical compound featuring a central benzamide core with a cyclopentyl group attached to the amide nitrogen. While specific biological data on this compound is not extensively documented in publicly available literature, its structural motifs—the benzamide scaffold and the N-alkyl substituent—are present in a wide array of biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound by examining the established activities of structurally related compounds. We will delve into hypothesized activities, propose detailed experimental protocols for their validation, and discuss potential mechanisms of action, thereby offering a roadmap for future research into this intriguing molecule.
The benzamide scaffold is a privileged structure in medicinal chemistry, known to be a part of numerous therapeutic agents with a wide range of applications, including antiemetic, antipsychotic, and prokinetic drugs. The nature of the substituent on the amide nitrogen can significantly influence the compound's pharmacological profile. This guide will explore how the presence of the cyclopentyl group might modulate the biological effects of the benzamide core, leading to potential antifungal, anticancer, and enzyme inhibitory activities.
Hypothesized Biological Activities and Proposed Experimental Verification
Based on the known bioactivities of analogous N-substituted benzamides and compounds containing cyclopentyl moieties, we can hypothesize several potential areas of biological relevance for this compound. For each area, a detailed, step-by-step experimental protocol is provided to facilitate the investigation of these hypotheses.
Potential Antifungal Activity
Benzamide derivatives have demonstrated notable antifungal properties.[1][2][3] The mechanism of action for some antifungal benzimidazoles involves the disruption of microtubule polymerization by binding to fungal tubulin.[4] Another potential target identified for some benzamide and picolinamide antifungals is Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, where inhibition disrupts lipid homeostasis in the fungal cell.[5]
Structure-Activity Relationship (SAR) Insights
The lipophilicity and steric bulk of the N-alkyl group in benzamides can influence their antifungal potency. The cyclopentyl group, being a moderately sized and lipophilic cycloalkane, may confer an optimal balance of properties for interaction with fungal cellular targets.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for the initial screening of novel compounds against pathogenic fungi.[6][7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic fungal strains.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final inoculum concentration as per CLSI guidelines.
-
Plate Inoculation: Add the diluted fungal inoculum to each well of the 96-well plate containing the serially diluted this compound. Include wells for a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a vehicle control (fungal inoculum with the highest concentration of DMSO used).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth in the vehicle control well.[8] This can be assessed visually or by measuring the optical density at a specific wavelength using a plate reader.
Caption: Hypothesized PARP inhibition by this compound.
Potential Enzyme Inhibitory Activity
The benzamide scaffold is present in inhibitors of various enzymes, including cholinesterases and glycogen phosphorylase. [9][10]The N-substituent can significantly impact the selectivity and potency of these inhibitors.
Structure-Activity Relationship (SAR) Insights
The cyclopentyl group may provide the necessary steric and hydrophobic interactions to fit into the active or allosteric site of specific enzymes, potentially leading to inhibitory activity.
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified enzyme. The specific substrate and detection method will vary depending on the target enzyme. [11][12][13] Objective: To determine the IC50 of this compound against a target enzyme.
Materials:
-
This compound
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Positive control inhibitor
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate assay buffer. Create serial dilutions of the inhibitor.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of the microplate. Then, add the different concentrations of this compound. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time at the optimal temperature for the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
-
Signal Detection: Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the uninhibited control. Determine the IC50 value from a dose-response curve.
Caption: Workflow for in vitro enzyme inhibition assay.
Potential Neurological/CNS Activity
Substituted benzamides are a well-known class of dopamine receptor antagonists, with some exhibiting antipsychotic properties. [14][15][16]The interaction with dopamine receptors is highly dependent on the structure of the N-substituent.
Structure-Activity Relationship (SAR) Insights
The N-substituent in benzamide dopamine antagonists often contains a basic nitrogen atom and a specific spatial arrangement of aromatic and lipophilic groups. While this compound itself lacks a basic nitrogen in the N-substituent, its overall lipophilicity and shape could potentially lead to interactions with other CNS targets.
Preliminary assessment of CNS activity could involve in vivo studies in rodent models to observe effects on locomotor activity, anxiety, or other behavioral parameters. This would be a more advanced stage of investigation following initial in vitro profiling.
Synthesis of this compound
For researchers wishing to synthesize this compound for their studies, a straightforward amidation reaction can be employed.
General Synthesis Route:
A common method involves the reaction of benzoyl chloride with cyclopentylamine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran. [17] Step-by-Step Procedure:
-
Dissolve cyclopentylamine and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) and cool the mixture in an ice bath.
-
Slowly add a solution of benzoyl chloride in the same solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
The following tables are templates for summarizing potential experimental data obtained from the proposed assays.
Table 1: Hypothetical Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 16 |
| Cryptococcus neoformans | 8 |
| Aspergillus fumigatus | 32 |
Table 2: Hypothetical Anticancer Activity of this compound (48h incubation)
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 25.0 |
| HCT116 (Colon) | 18.7 |
Table 3: Hypothetical Enzyme Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) |
| Histone Deacetylase 1 (HDAC1) | 5.2 |
| Acetylcholinesterase (AChE) | > 100 |
Conclusion and Future Directions
This compound represents an under-investigated molecule with significant potential for biological activity, stemming from its benzamide core and N-cyclopentyl substituent. Based on the extensive literature on related compounds, promising avenues for research include the exploration of its antifungal, anticancer, and enzyme inhibitory properties. The experimental protocols detailed in this guide provide a robust framework for initiating such investigations.
Future research should focus on the synthesis of a library of N-cycloalkylbenzamides with varying ring sizes to establish a clear structure-activity relationship. For any confirmed biological activities, subsequent studies should aim to elucidate the precise mechanism of action, identify specific molecular targets, and evaluate the compound's selectivity and potential for further development as a therapeutic agent. The insights gained from such studies will not only shed light on the pharmacological profile of this compound but also contribute to the broader understanding of how N-substituents modulate the bioactivity of the versatile benzamide scaffold.
References
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Clyte Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved February 23, 2026, from [Link]
- Cui, Z., et al. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Journal of Agricultural and Food Chemistry, 64(1), 193-199.
- Gao, C., et al. (2018). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 23(11), 2949.
- Hoepfner, D., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology, 25(3), 331-340.e6.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(5), 785–792.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 631-642.
- Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry, 35(13), 2355–2363.
- A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals. (2025). BenchChem.
- Nishi, T., et al. (1997). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 40(12), 1973-1980.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
- Okoro, U. C., & Adebayo, A. I. (2010). Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: Synthesis and antinociceptive activity of products. African Journal of Pure and Applied Chemistry, 4(9), 194-198.
- Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485.
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (2025). BenchChem.
- Ma, Z., & Michailides, T. J. (2005). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
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N-Cyclopentylbenzamide: A Versatile Scaffold for CNS-Targeted and Kinase-Modulating Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of N-Cyclopentylbenzamide in Medicinal Chemistry
This compound, a seemingly simple molecule, has emerged as a privileged scaffold in modern medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active compounds. Its unique combination of a rigid cyclopentyl group and a versatile benzamide core has proven to be a fruitful starting point for the development of novel therapeutics targeting the central nervous system (CNS) and various protein kinases. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the design and discovery of next-generation drug candidates. We will delve into the synthetic methodologies for its preparation and derivatization, explore the specific influence of the cyclopentyl moiety on pharmacological activity, and highlight its successful implementation in the development of orexin receptor antagonists and kinase inhibitors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design. These properties, summarized in the table below, influence its solubility, permeability, and metabolic stability, all of which are critical parameters in the development of orally bioavailable drugs.
| Property | Value | Source |
| Molecular Formula | C12H15NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Derivatization of this compound
The synthesis of this compound is typically achieved through a straightforward acylation of cyclopentylamine with benzoyl chloride or a benzoic acid derivative. This robust and versatile reaction allows for the facile introduction of various substituents on the benzoyl ring, providing a platform for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from benzoyl chloride and cyclopentylamine.
Materials:
-
Cyclopentylamine
-
Benzoyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Benzene (or another suitable anhydrous solvent like dichloromethane)
-
Methanol
-
Ethanol
Procedure:
-
Dissolve cyclopentylamine (1.0 equivalent) in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 40°C. The formation of a white precipitate may be observed.
-
After the addition is complete, continue stirring the mixture for one hour at room temperature.
-
Make the reaction mixture alkaline by the addition of pyridine.
-
Filter the resulting solid under suction and wash with cold water.
-
Recrystallize the crude product from a mixture of methanol and ethanol (1:1 by volume) to obtain pure this compound as white needles.[2]
Characterization:
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.[1]
-
Melting Point Analysis: To assess the purity of the compound.
The Role of the N-Cyclopentyl Group in Modulating Biological Activity
The incorporation of a cyclopentyl group on the amide nitrogen is a deliberate design choice in medicinal chemistry. Compared to smaller or larger cycloalkanes, or linear alkyl chains, the cyclopentyl moiety offers a unique balance of properties:
-
Conformational Rigidity: The five-membered ring restricts the conformational freedom of the amide side chain, which can lead to a more favorable binding orientation with the target protein and an increase in binding affinity.
-
Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule (as indicated by the XLogP3 value of 2.5), which can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial property for CNS-targeted drugs.[1]
-
Metabolic Stability: The cyclic nature of the cyclopentyl group can confer greater metabolic stability compared to linear alkyl chains, which are more susceptible to enzymatic degradation.
Applications in Drug Discovery: A Scaffold for CNS and Kinase Inhibitors
The this compound scaffold has been successfully employed in the development of potent and selective inhibitors for two important classes of drug targets: orexin receptors and protein kinases.
This compound Derivatives as Orexin Receptor Antagonists
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, plays a critical role in regulating sleep-wake cycles, appetite, and reward pathways.[3] Orexin receptor antagonists have emerged as a promising therapeutic strategy for the treatment of insomnia and other CNS disorders, including psychotic and cognitive disorders.[3][4]
Several patents have disclosed the use of this compound derivatives as potent and selective orexin receptor antagonists.[4][5] These compounds often feature a substituted benzamide core, where the cyclopentyl group contributes to the overall lipophilicity and conformational rigidity required for effective receptor binding.
This compound as a Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. As such, kinase inhibitors represent a major class of modern therapeutics.
While research on this compound-based kinase inhibitors is still emerging, studies on structurally related N-cyclopropylbenzamides have demonstrated the potential of the N-cycloalkylbenzamide scaffold in this area. For instance, N-cyclopropylbenzamide-benzophenone hybrids have been identified as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses.[1] These findings suggest that the this compound core can be a valuable starting point for the design of novel kinase inhibitors. The cyclopentyl group can occupy hydrophobic pockets within the kinase active site, while the benzamide portion can be functionalized to form key hydrogen bond interactions.
The table below presents data on the inhibitory activity of some N-cyclopropylbenzamide derivatives, which can serve as a reference for the potential of this compound analogs.
| Compound | Target Kinase | IC50 (µM) | Source |
| Compound 10g | p38α MAPK | 0.027 | [1] |
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in the landscape of modern drug discovery. Its straightforward synthesis, coupled with the favorable physicochemical and conformational properties imparted by the cyclopentyl group, makes it an attractive starting point for the development of novel therapeutics. The demonstrated success in targeting orexin receptors for CNS disorders and the promising potential in the development of kinase inhibitors highlight the broad applicability of this scaffold.
Future research in this area will likely focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis of novel this compound derivatives with diverse substitution patterns on the benzoyl ring will continue to be a major focus, enabling the exploration of new biological targets.
-
Structure-Based Drug Design: As more crystal structures of this compound derivatives in complex with their target proteins become available, structure-based drug design approaches will be instrumental in the rational design of more potent and selective inhibitors.
-
Exploration of New Therapeutic Areas: The inherent properties of the this compound scaffold may lend themselves to the development of therapeutics for a wider range of diseases beyond CNS disorders and cancer.
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Lee, J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698. [Link]
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Norman, M. H. (2016). Substituted cyclopentanes, tetrahydrofurans and pyrrolidines as orexin-1-receptor antagonists for treatment of various CNS disorders (WO2015/055994; WO2015/124932; WO2015/124934). Pharmaceutical Patent Analyst, 5(2), 81-87. [Link]
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In Silico Toxicity Prediction of N-Cyclopentylbenzamide and Its Analogs: A Technical Guide
Executive Summary
The N-cyclopentylbenzamide scaffold represents a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for GPCR modulators (e.g., cannabinoid receptors, dopamine antagonists) and enzyme inhibitors. However, the lipophilic nature of the cyclopentyl moiety, combined with the amide linker, presents specific toxicological liabilities—primarily hERG channel inhibition (cardiotoxicity) and metabolic bioactivation (hepatotoxicity).
This guide provides a rigorous, self-validating in silico framework for predicting the toxicity profile of this compound and its analogs. Moving beyond simple "black box" predictions, we define a mechanistic workflow that integrates structural alerts, QSAR modeling, and read-across techniques to de-risk early-stage drug candidates.
Part 1: Structural Deconstruction & Toxicophores
Before initiating computational algorithms, a structural alert analysis is required to identify potential "structural alerts" (SAs).
The Scaffold Analysis
The molecule consists of three distinct domains, each contributing to the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile:
-
Benzene Ring (Aromatic Head):
-
Risk: Potential for
- stacking interactions with off-target proteins (e.g., hERG pore phenylalanine residues). -
Metabolism:[1] Susceptible to CYP450-mediated hydroxylation or epoxidation (though less reactive than electron-rich anilines).
-
-
Amide Linker (-CONH-):
-
Cyclopentyl Ring (Lipophilic Tail):
- 2.5), enhancing membrane permeability but also increasing the likelihood of phospholipidosis and non-specific binding.
-
Metabolism:[1] Subject to hydroxylation. Unlike cyclopropyl rings, it is less prone to radical ring-opening, but still presents a site for metabolic soft spots.
Part 2: The Computational Workflow (Protocol)
This protocol is designed to be software-agnostic but cites specific industry-standard tools (OECD QSAR Toolbox, ProTox-II, SwissADME) for reproducibility.
Step 1: Data Curation & Standardization
Raw SMILES strings must be standardized to ensure accurate descriptor calculation.
-
Protocol:
-
Canonicalize SMILES (remove salts/solvents).
-
Neutralize protonation states (unless modeling specific pH-dependent binding).
-
Check for tautomers (amide-imidic acid equilibrium).
-
Tool Recommendation: RDKit or KNIME pipelines.
-
Step 2: Applicability Domain (AD) Verification
A prediction is only valid if the query molecule falls within the chemical space of the model's training set.
-
Metric: Calculate the Tanimoto Similarity Index against the training set.
-
Threshold: If Tanimoto < 0.7, the prediction confidence is "Low."
Step 3: Endpoint Prediction
Run the standardized structure through the following predictive modules:
| Endpoint | Primary Concern | Recommended Tool | Key Descriptor |
| Mutagenicity | DNA intercalation/adducts | OECD QSAR Toolbox (Ames) | Structural Alerts (e.g., Nitro, Aniline) |
| Cardiotoxicity | hERG Channel Blockade | SwissADME / Pred-hERG | LogP, TPSA, |
| Hepatotoxicity | DILI / Bioactivation | ProTox-II | CYP isoform inhibition (2C9, 3A4) |
| Sensitization | Skin reaction | Toxtree (Cramer Rules) | Protein binding reactivity |
Workflow Visualization
The following diagram outlines the logical flow from structure to validated prediction.
Figure 1: Step-by-step in silico toxicity prediction workflow ensuring Applicability Domain verification before endpoint analysis.
Part 3: Deep Dive on Key Endpoints
hERG Inhibition (Cardiotoxicity)
The this compound scaffold possesses features consistent with the hERG pharmacophore : a lipophilic tail (cyclopentyl) linked to an aromatic ring.
-
Mechanism: The potassium channel pore of hERG contains aromatic residues (Tyr652, Phe656). The benzamide ring can engage in
- stacking, while the cyclopentyl group occupies the hydrophobic pocket. -
Mitigation Strategy: If in silico models predict hERG activity (pIC50 > 5), consider introducing polarity (e.g., a hydroxyl group) to the cyclopentyl ring to disrupt hydrophobic binding.
Hepatotoxicity & Metabolic Stability[1]
-
Bioactivation: The primary concern is the potential for the amide nitrogen to be oxidized if the steric bulk of the cyclopentyl group is insufficient to block CYP access. However, benzamides are generally more stable than anilines.
-
Prediction Logic:
-
Step 1: Predict CYP3A4 metabolism sites (using tools like SMARTCyp).
-
Step 2: If the primary metabolite is a stable phenol/alcohol -> Low Risk.
-
Step 3: If the metabolite is a quinone-imine or epoxide -> High Risk (DILI).
-
Mechanistic Signaling Diagram
The following diagram illustrates the Adverse Outcome Pathway (AOP) for hERG-mediated cardiotoxicity relevant to this scaffold.
Figure 2: Adverse Outcome Pathway (AOP) linking this compound structural features to potential cardiotoxicity.
Part 4: Comparative Data Analysis
To demonstrate the sensitivity of in silico methods, we compare the parent this compound with two hypothetical analogs.
| Compound | Structure Modification | LogP (Calc) | hERG Probability | Ames Mutagenicity | Predicted Toxicity Class (ProTox-II) |
| Parent | This compound | 2.5 | Medium | Negative | Class 4 (Harmful if swallowed) |
| Analog A | 4-Nitro-N-cyclopentylbenzamide | 2.4 | Medium | Positive | Class 3 (Toxic) |
| Analog B | N-(4-hydroxycyclopentyl)benzamide | 1.8 | Low | Negative | Class 5 (May be harmful) |
-
Interpretation:
-
Analog A: The addition of a Nitro group triggers a structural alert for mutagenicity (Ames positive), making it a "No-Go" for development.
-
Analog B: Adding a hydroxyl group lowers LogP (2.5
1.8), significantly reducing the probability of hERG blockage while maintaining the scaffold core. This represents a "Safe" modification.
-
References
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Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[4][5][9] Nucleic Acids Research, 46(W1), W257–W263.[5] [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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OECD. (2023). OECD QSAR Toolbox v4.6. Organisation for Economic Co-operation and Development.[8][10] [Link][11]
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Perry, M., et al. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling, 46(3), 1371-1378.[12] [Link]
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Braga, R. C., et al. (2014). The structure-activity relationship of hERG channel blockers: A review. Current Medicinal Chemistry, 21(34). [Link]
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Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Synthesis of N-Cyclopentylbenzamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Amide Synthesis
The amide bond is a cornerstone of chemical and biological sciences, forming the backbone of peptides and proteins and representing a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The development of robust and versatile methods for the synthesis of amides is, therefore, a central focus in organic chemistry. While traditional methods involving the condensation of carboxylic acids and amines are widely used, they often require harsh conditions or stoichiometric activating agents.
The advent of transition-metal catalysis has revolutionized the construction of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and general method for forming C-N bonds, significantly expanding the toolkit of synthetic chemists.[1][2] Initially developed for the synthesis of arylamines, this methodology has been extended to the more challenging N-arylation and N-alkylation of amides.[1]
This document provides a detailed technical guide and an exemplary protocol for the synthesis of N-cyclopentylbenzamide via a palladium-catalyzed cross-coupling of benzamide and a cyclopentyl electrophile. We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind the selection of catalytic components, and provide a step-by-step procedure designed for reproducibility and success in a research setting.
Mechanistic Rationale: The Palladium Catalytic Cycle
The palladium-catalyzed N-alkylation of amides is a branch of the well-established Buchwald-Hartwig amination reaction. The catalytic cycle, while nuanced, generally proceeds through a sequence of fundamental organometallic steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[3] The development of specialized, bulky, and electron-rich phosphine ligands by research groups like Buchwald's has been critical to overcoming the challenges associated with coupling less nucleophilic amides.[1]
The catalytic cycle can be visualized as follows:
Figure 1: General catalytic cycle for the palladium-catalyzed N-alkylation of amides.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by a phosphine ligand (L). This complex undergoes oxidative addition with the electrophile (in our case, a cyclopentyl halide, R-X), forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the steric and electronic properties of the ligand.[4]
-
Amide Binding and Deprotonation: The primary amide (benzamide) coordinates to the Pd(II) center. Subsequently, a base removes the acidic proton from the amide nitrogen, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amide but not so harsh as to cause side reactions with other functional groups.[5]
-
Reductive Elimination: This is the final, product-forming step. The N-alkylated amide (this compound) is formed by the reductive elimination of the alkyl and amido groups from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky, electron-donating ligands are known to accelerate this crucial step.[3]
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure for the palladium-catalyzed coupling of benzamide with cyclopentyl bromide. The choice of a biaryl phosphine ligand like XPhos is based on its proven efficacy in challenging C-N coupling reactions involving sterically hindered substrates and less nucleophilic amines or amides.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| Benzamide | C₇H₇NO | 121.14 | 121 mg | 1.0 | 1.0 |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 224 mg (0.17 mL) | 1.5 | 1.5 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 18.3 mg | 0.02 (0.04 Pd) | 0.02 |
| XPhos | C₃₃H₄₃P | 474.66 | 28.5 mg | 0.06 | 0.06 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 144 mg | 1.5 | 1.5 |
| Anhydrous Toluene | C₇H₈ | - | 5.0 mL | - | - |
Note: All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. Solvents must be anhydrous and degassed.
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
-
Catalyst Preparation (In a Glovebox or under Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and XPhos (28.5 mg, 0.06 mmol).
-
Add benzamide (121 mg, 1.0 mmol) and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Seal the flask with a rubber septum or screw cap.
-
-
Reaction Setup:
-
If using a Schlenk line, evacuate the flask and backfill with nitrogen or argon (repeat 3 times).
-
Using a syringe, add anhydrous, degassed toluene (5.0 mL) to the flask.
-
Stir the mixture for 10-15 minutes at room temperature. The mixture should turn from a deep purple/red to a lighter yellow/brown color as the active catalyst forms.
-
Add cyclopentyl bromide (0.17 mL, 1.5 mmol) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating mantle set to 110 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the benzamide starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidation). | Ensure all reagents, solvents, and equipment are scrupulously dry and that an inert atmosphere is maintained throughout the setup and reaction. |
| Insufficient base strength or decomposition. | Use a freshly opened bottle of sodium tert-butoxide. Consider alternative strong bases like LHMDS or K₃PO₄, though optimization may be required. | |
| Formation of Side Products | β-hydride elimination from cyclopentyl bromide. | This is a known competing pathway for alkyl halides. Using a more reactive pseudohalide like cyclopentyl tosylate may improve selectivity. Lowering the reaction temperature slightly (e.g., to 90-100 °C) could also be beneficial. |
| Difficulty in Purification | Co-elution of product and starting material. | Ensure the reaction goes to completion. Optimize the solvent system for column chromatography to achieve better separation. |
Conclusion
The palladium-catalyzed N-alkylation of amides represents a powerful extension of the acclaimed Buchwald-Hartwig amination chemistry. This protocol for the synthesis of this compound serves as a practical guide for researchers, leveraging a modern catalyst system to construct a C(sp³)-N bond on an amide scaffold. The success of this reaction hinges on the careful selection of a high-activity catalyst system and the rigorous exclusion of air and moisture. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, scientists can effectively apply this methodology to synthesize a wide range of N-alkylated amides, facilitating advances in medicinal chemistry and materials science.
References
-
Ramesh, R., & Anandaraj, S. (2020). N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes. Applied Organometallic Chemistry, 34(10), e5877. Available at: [Link]
-
Li, Z., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517-5521. Available at: [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (2023). ChemRxiv. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C–N cross-coupling reactions. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. Available at: [Link]
-
Wolfe, J. P., & Rennels, R. A., & Buchwald, S. L. (1996). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Halides. Tetrahedron, 52(21), 7525-7546. Available at: [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
Experimental procedure for N-cyclopentylbenzamide purification via chromatography
Application Note: Optimized Chromatographic Isolation of N-Cyclopentylbenzamide
Executive Summary
This guide details the purification of This compound (MW: 189.25 g/mol ), a secondary amide typically synthesized via Schotten-Baumann conditions or amide coupling (EDC/HATU).[1] While amide formation is robust, crude reaction mixtures often contain unreacted cyclopentylamine (basic), benzoic acid (acidic), and coupling reagent byproducts.
This protocol departs from generic "mix-and-run" advice by emphasizing a chemically active workup prior to chromatography.[1] By leveraging the acid/base properties of the impurities before the column, we reduce the purification burden on the silica stationary phase, preventing peak tailing and improving resolution.
Physicochemical Context & Strategy
The Compound:
-
Structure: A benzoyl group attached to a cyclopentyl amine.[1]
-
Properties: Lipophilic (LogP ~2.5), solid at room temperature.[1]
-
Chromophore: Strong UV absorption at 254 nm (Benzamide moiety).[1]
The Separation Challenge: Silica gel is slightly acidic.[1] Basic impurities (cyclopentylamine) often interact strongly with silanol groups, causing "streaking" or tailing that can contaminate the product fractions. Acidic impurities (benzoic acid) may co-elute if not removed.
The Strategy:
-
Chemical Filter (LLE): Remove >95% of starting materials via Liquid-Liquid Extraction (LLE) using pH manipulation.[1]
-
TLC Optimization: Define the precise mobile phase strength (
0.3–0.4). -
Flash Chromatography: Use a linear gradient to sharpen peaks and isolate the target.[1]
Pre-Chromatography Workup (The "Chemical Filter")
Critical Note: Do not load the crude reaction mixture directly onto the column unless the scale is <10 mg. Salts and excess reagents degrade separation quality.[1]
Protocol:
-
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Wash (Removes Amine): Wash the organic layer 2x with 1M HCl.[1]
-
Base Wash (Removes Acid): Wash the organic layer 2x with Saturated
.[1] -
Drying: Dry organic layer over
, filter, and concentrate in vacuo to a solid/oil.
Method Development: Thin Layer Chromatography (TLC)
Before running the column, you must establish the separation on a silica plate.
Mobile Phase Selection: For this compound, a Hexane/Ethyl Acetate system is optimal.[1] DCM/MeOH is generally too polar and unnecessary for this lipophilic amide.[1]
Visualization Logic:
-
UV (254 nm): The product (benzamide) appears as a dark spot.
-
Ninhydrin Stain: Visualizes trace cyclopentylamine (red/pink) if the workup was incomplete.[1]
-
KMnO4 Stain: Universal oxidizer; visualizes the amide and non-UV active impurities.[1]
TLC Diagram (Graphviz):
The following diagram illustrates the expected migration pattern on Silica Gel 60 (
Figure 1: Predicted TLC behavior.[1][2] The amine stays at the baseline (due to silanol interaction), the acid moves slightly, and the amide product migrates to the middle third.
Flash Column Chromatography Protocol
Equipment:
-
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).[1]
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).[1]
Step-by-Step Procedure:
-
Column Sizing: Use a silica-to-sample ratio of 30:1 to 50:1 by weight.[1]
-
Example: For 1.0 g crude material, use a 40 g silica cartridge.[1]
-
-
Sample Loading:
-
Preferred:Solid Load. Dissolve crude in minimal DCM, adsorb onto Celite or loose silica (1:2 ratio), dry under vacuum, and load into a pre-column or on top of the silica bed.[1] This prevents band broadening caused by solvent polarity mismatch.[1]
-
Alternative: Liquid load in minimal Toluene or DCM (avoid EtOAc for loading if possible).
-
-
Gradient Elution Profile: Run a linear gradient to separate the amide from lipophilic impurities.[1]
| Segment | CV (Column Volumes) | % Mobile Phase B (EtOAc) | Purpose |
| Equilibration | 3 CV | 0% | Wet and settle column |
| Isocratic Hold | 2 CV | 0-5% | Elute highly non-polar grease/byproducts |
| Gradient | 10-12 CV | 5% | Elute this compound |
| Flush | 3 CV | 100% | Elute polar residues (acid/amine traces) |
-
Fraction Collection:
-
Collect fractions based on UV threshold (e.g., >10 mAU).
-
The product typically elutes between 20–35% EtOAc depending on the specific column geometry.[1]
-
Workflow Diagram (Graphviz):
Figure 2: Operational workflow ensuring removal of interfering species before chromatography.
Quality Control & Troubleshooting
Validation:
-
1H NMR (CDCl3): Look for the diagnostic amide proton (broad singlet,
6.0–7.5 ppm) and the multiplet signals of the cyclopentyl ring ( 1.4–2.1 ppm and methine ~4.3 ppm). -
Purity Check: Absence of starting material peaks (benzoic acid aromatics shift slightly; cyclopentylamine multiplets are distinct).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual Amine interaction with Silica.[1] | Add 0.1% Triethylamine (TEA) to the mobile phase (rarely needed if acid wash is done). |
| Co-elution | Gradient too steep. | Use a shallower gradient (e.g., 10% |
| Product in Void | Solvent too strong during loading. | Switch to Solid Loading (Celite) to eliminate solvent effects. |
References
-
Biotage. "Flash Chromatography of Amides: Strategies for Success."[1] Biotage Application Notes. Available at: [Link]
-
Teledyne ISCO. "Overview of Flash Chromatography Method Development." Teledyne ISCO Chromatography Resources. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 732343, this compound."[1] PubChem. Available at: [Link]
-
Organic Chemistry Portal. "Amide Bond Formation and Purification." Organic Chemistry Portal. Available at: [Link]
Sources
Application Note: A Protocol for the Definitive Structural Characterization of N-cyclopentylbenzamide using ¹H and ¹³C NMR Spectroscopy
Abstract
N-substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in a multitude of pharmaceutical agents.[1][2] The precise and unambiguous determination of their molecular structure is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering detailed insights into the molecular framework in a non-destructive manner.[1][3] This application note provides a comprehensive, field-proven protocol for the characterization of a representative molecule, N-cyclopentylbenzamide, using both proton (¹H) and carbon-13 (¹³C) NMR. The guide is designed for researchers, scientists, and drug development professionals, detailing not only the experimental steps but also the causal reasoning behind them to ensure robust and reliable data.
Introduction: The Rationale for NMR in Amide Characterization
The structural integrity of a pharmaceutical compound is directly linked to its biological activity. For amide-containing molecules like this compound, NMR spectroscopy provides an unparalleled level of structural detail. ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.
A key structural feature of amides is the partial double-bond character of the carbon-nitrogen bond, a result of resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.[4][5][6][7] This restricted rotation can have significant conformational effects and is directly observable by NMR, often influencing the appearance of signals for substituents on the nitrogen atom.[4][5] This protocol will guide the user through sample preparation, data acquisition, and spectral interpretation to achieve a definitive characterization.
Experimental Protocol: From Sample to Spectrum
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation.[8] Contaminants, solid particles, or improper solvent selection can obscure crucial data.[9][10]
Materials and Reagents
-
This compound (solid, >98% purity)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Pasteur pipettes and glass wool or a syringe filter
-
Analytical balance and appropriate glassware
Step-by-Step Sample Preparation
The causality behind this procedure is to create a magnetically homogeneous solution, free from interferences that could degrade spectral resolution.
-
Weighing the Sample:
-
For ¹H NMR , accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[8] This concentration is optimal for achieving a high signal-to-noise ratio without causing issues like solution viscosity that can broaden lines.[8]
-
For ¹³C NMR , a more concentrated sample is preferable due to the low natural abundance of the ¹³C isotope. Aim for 30-50 mg, or as much as will readily dissolve.
-
-
Solvent Addition:
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[9][10] The deuterated solvent provides the deuterium "lock" signal for the spectrometer to stabilize the magnetic field and is "invisible" in the ¹H NMR spectrum.[8]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, transparent solution is required.[12]
-
-
Filtration (Critical Step):
-
Place a small, tight plug of glass wool or cotton into a Pasteur pipette.
-
Filter the sample solution directly into a clean 5 mm NMR tube.[8][9] This step is non-negotiable as it removes dust and microscopic particulate matter. These particles disrupt the magnetic field homogeneity, leading to broadened peaks and poor spectral resolution.[8][10]
-
-
Finalization:
-
Cap the NMR tube securely.
-
Wipe the exterior of the lower part of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt before placing it in the spectrometer.[12]
-
NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer but can be adapted.
-
¹H NMR Acquisition:
-
Number of Scans (NS): 16-32 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Processing: Apply a Fourier transform and automatic phase and baseline correction. Reference the spectrum to the residual CDCl₃ signal at δ 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (to produce singlets for each unique carbon).[1]
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Processing: Apply a Fourier transform and reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.
-
Workflow for this compound Characterization
The following diagram outlines the logical flow from sample preparation to final structural verification.
Caption: Logical workflow for structural elucidation using NMR data.
Spectral Interpretation: Decoding the Data
The chemical structure of this compound is shown below with protons and carbons labeled for assignment.
Figure 1. Structure of this compound with atom labeling for NMR assignment.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a proton census of the molecule. The integration value for each signal corresponds to the number of protons it represents.
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-N | ~6.0 - 6.5 (in CDCl₃) | Broad Singlet (br s) | 1H | The amide proton is often broad due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| H-2', H-6' | ~7.70 - 7.80 | Multiplet (m) or Doublet of Doublets (dd) | 2H | These protons are ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift (deshielding). |
| H-3', H-4', H-5' | ~7.35 - 7.50 | Multiplet (m) | 3H | These are the meta and para protons of the benzene ring, appearing in the typical aromatic region, upfield relative to the ortho protons. |
| H-1 | ~4.20 - 4.40 | Multiplet (m) | 1H | This methine proton is directly attached to the amide nitrogen, which strongly deshields it, shifting it significantly downfield into a characteristic region. |
| H-2, H-5 | ~1.95 - 2.10 | Multiplet (m) | 4H | These methylene protons are adjacent to the methine carbon (C-1) on the cyclopentyl ring. |
| H-3, H-4 | ~1.50 - 1.75 | Multiplet (m) | 4H | These are the remaining methylene protons on the cyclopentyl ring, located in the standard aliphatic region. |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.
| Carbon Label | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~167.3 | The carbonyl carbon of an amide is highly deshielded and appears far downfield, making it a key diagnostic signal.[1] |
| C-1' | ~134.9 | This is the quaternary (ipso) carbon of the benzene ring, attached to the carbonyl group. |
| C-4' | ~131.2 | The para carbon of the monosubstituted benzene ring. |
| C-2', C-6' | ~128.5 | The ortho carbons of the benzene ring. |
| C-3', C-5' | ~126.8 | The meta carbons of the benzene ring. |
| C-1 | ~51.7 | The methine carbon attached to the nitrogen atom. Its downfield shift is due to the electronegativity of the nitrogen. |
| C-2, C-5 | ~33.2 | The methylene carbons adjacent to the methine carbon. |
| C-3, C-4 | ~23.8 | The remaining methylene carbons of the cyclopentyl ring, appearing furthest upfield. |
Conclusion and Best Practices
This protocol provides a robust framework for the characterization of this compound and can be adapted for other N-substituted benzamides. By adhering to the detailed steps for sample preparation and understanding the rationale behind the spectral assignments, researchers can confidently verify the structure and purity of their compounds. For absolute confirmation, especially in cases of complex substitution patterns, advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively map the connectivity of the entire molecule.
References
-
NMR Sample Preparation. (n.d.). Bruker. Retrieved February 23, 2026, from a URL found through Google Search.[9]
-
Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved February 23, 2026, from a URL found through Google Search.[11]
-
Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science, Chemical Research Support. Retrieved February 23, 2026, from a URL found through Google Search.[8]
-
Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved February 23, 2026, from a URL found through Google Search.[12]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 23, 2026, from a URL found through Google Search.[10]
-
Supplementary Material for scientific publication. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from a URL found through Google Search.[13]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved February 23, 2026, from [Link]]
-
Using NMR to observe the restricted rotation in amide bonds. (n.d.). Nanalysis. Retrieved February 23, 2026, from a URL found through Google Search.[4]
-
Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024, August 12). AZoM. Retrieved February 23, 2026, from a URL found through Google Search.[5]
-
Principles in NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 23, 2026, from a URL found through Google Search.[3]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Scientific publication. Retrieved February 23, 2026, from a URL found through Google Search.[14]
-
Wu, H., Liu, Z., & Bai, D. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(3), 231-238.[6]
-
Roberts, J. D., & Caserio, M. C. (2021, July 31). Structural, Physical, and Spectral Characteristics of Amides. In Chemistry LibreTexts. Retrieved February 23, 2026, from a URL found through Google Search.[7]
-
N-(1-Carbamoyl-cyclopentyl)-benzamide. (n.d.). Pharmaffiliates. Retrieved February 23, 2026, from a URL found through Google Search.[15]
-
Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (n.d.). Benchchem. Retrieved February 23, 2026, from a URL found through Google Search.[1]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). Molecules, 27(3), 1083. MDPI.[16]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from a URL found through Google Search.[2]
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Application Notes & Protocols: N-Cyclopentylbenzamide Derivatives as Versatile Reactants in Three-Component Reactions for Heterocyclic Synthesis
Abstract
Three-component reactions (3CRs) represent a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecules from simple precursors in a single, efficient step. This guide provides an in-depth exploration of utilizing N-cyclopentylbenzamide derivatives as key reactants in 3CRs, with a specific focus on the synthesis of quinazolin-4(3H)-ones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental protocols, and discuss the scope and validation of the methodology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of multicomponent reactions for the efficient generation of novel molecular entities.
The Strategic Advantage of Three-Component Reactions (3CRs) in Chemical Synthesis
In the quest for novel therapeutics and functional materials, efficiency is paramount. Multi-component reactions (MCRs), particularly three-component reactions, offer a superior alternative to traditional linear syntheses.[1][2] The core principle of a 3CR is the simultaneous combination of three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants.[2] This convergent approach offers several distinct advantages:
-
High Atom Economy: By minimizing the number of synthetic steps and purification stages, 3CRs reduce waste and maximize the incorporation of reactant atoms into the final product.[3][4]
-
Operational Simplicity: One-pot procedures are inherently faster and require less manual intervention, accelerating the discovery and development timeline.[3]
-
Rapid Generation of Molecular Diversity: The modular nature of 3CRs allows for the systematic variation of each reactant. This "mix-and-match" capability enables the creation of large libraries of structurally diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.[5][6]
Prominent examples of 3CRs include the Passerini and Ugi reactions, which are foundational in combinatorial and medicinal chemistry for synthesizing peptide-like structures.[3][5][7][8]
Application Focus: Synthesis of Quinazolin-4(3H)-ones using an this compound Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with demonstrated antibacterial, anticancer, and anti-inflammatory properties.[9][10][11] A highly effective strategy for constructing this heterocycle is through a three-component reaction involving an ortho-aminobenzamide derivative and an aldehyde, which serves as the source for the C2-substituent.
For this application, we focus on o-amino-N-cyclopentylbenzamide as the central building block. The cyclopentyl group provides a desirable lipophilic moiety often found in pharmacologically active agents, while the ortho-amino and amide functionalities are perfectly poised for the cyclization cascade.
Mechanistic Insights: The Pathway to Quinazolinone Formation
The reaction proceeds through a well-established cascade of condensation, cyclization, and oxidation. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three key steps:
-
Imine Formation: The reaction initiates with the acid- or base-catalyzed condensation of the primary aromatic amine of o-amino-N-cyclopentylbenzamide with an aldehyde. This step forms a reactive Schiff base (imine) intermediate with the loss of a water molecule.
-
Intramolecular Cyclization: The nucleophilic amide nitrogen of the intermediate then attacks the electrophilic imine carbon in an intramolecular fashion. This key ring-closing step forms a transient dihydroquinazolinone intermediate.
-
Oxidative Aromatization: The final and irreversible step involves the oxidation of the dihydroquinazolinone. This removes two hydrogen atoms to form the stable, aromatic quinazolinone ring system. This step drives the entire reaction sequence to completion and can be mediated by various oxidants or occur via aerobic oxidation.[11]
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of 3-cyclopentyl-2-phenylquinazolin-4(3H)-one, serving as a model for the broader class of reactions.
4.1. Title: One-Pot, Three-Component Synthesis of 3-Cyclopentyl-2-phenylquinazolin-4(3H)-one.
4.2. Reagents and Equipment:
-
o-amino-N-cyclopentylbenzamide (1.0 mmol, 1 equiv.)
-
Benzaldehyde (1.2 mmol, 1.2 equiv.)
-
Hydrogen Peroxide (30 wt% in H₂O, 5.0 mmol, 5 equiv.)[11]
-
15 mL sealable reaction tube with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents: Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM)
4.3. Step-by-Step Methodology:
-
Reaction Setup: To a 15 mL sealable reaction tube containing a magnetic stir bar, add o-amino-N-cyclopentylbenzamide (1.0 mmol) and benzaldehyde (1.2 mmol).
-
Addition of Oxidant: Carefully add the hydrogen peroxide solution (5.0 mmol) to the tube at room temperature under open air.[11]
-
Reaction Conditions: Seal the tube securely and place it in a preheated oil bath or heating mantle set to 120 °C. Stir the reaction mixture vigorously for 18-24 hours.[11]
-
Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The consumption of the starting benzamide and the appearance of a new, higher Rf product spot should be observed.
-
Workup: After the reaction is complete (as indicated by TLC), cool the tube to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation: Substrate Scope and Versatility
The described protocol is robust and accommodates a variety of substituted aldehydes, demonstrating its utility for creating a diverse library of quinazolinones. The following table summarizes representative outcomes based on literature precedents for similar reactions.
| Entry | Aldehyde Component | Product Structure | Representative Yield (%) |
| 1 | Benzaldehyde | 3-Cyclopentyl-2-phenylquinazolin-4(3H)-one | 75-85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-cyclopentylquinazolin-4(3H)-one | 70-80 |
| 3 | 4-Methoxybenzaldehyde | 3-Cyclopentyl-2-(4-methoxyphenyl)quinazolin-4(3H)-one | 80-90 |
| 4 | 2-Naphthaldehyde | 3-Cyclopentyl-2-(naphthalen-2-yl)quinazolin-4(3H)-one | 70-80 |
| 5 | Thiophene-2-carbaldehyde | 3-Cyclopentyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | 65-75 |
Yields are illustrative and based on analogous reactions reported in the literature. Actual yields may vary.
Trustworthiness: A Self-Validating System
The integrity of any synthetic protocol lies in its reproducibility and the unambiguous confirmation of its outcome. This methodology incorporates several checkpoints for self-validation:
-
In-Process Control (TLC): Thin-Layer Chromatography provides a real-time qualitative assessment of the reaction's progress. A clean conversion, characterized by the disappearance of starting materials and the appearance of a single major product spot, provides initial confidence in the reaction's success.
-
Purification as a Purity Check: The ability to isolate the target compound via column chromatography is a critical validation step. A well-resolved peak or band corresponding to the product confirms its stability and distinct chromatographic behavior relative to impurities.
-
Definitive Structural Confirmation: The ultimate validation comes from spectroscopic analysis. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure, confirming the connectivity of all atoms. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. A match between the observed data and the expected structure provides unequivocal proof of synthesis.
By integrating these validation points directly into the workflow, the protocol ensures a high degree of trustworthiness and reliability, allowing researchers to proceed with confidence in the identity and purity of their target compounds.
References
-
Wikipedia. Passerini reaction. [Link]
-
Brieflands. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Wikipedia. Ugi reaction. [Link]
-
ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]
-
Chinese Chemical Letters. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. [Link]
-
MDPI. Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. [Link]
-
Organic Chemistry Portal. Passerini Reaction. [Link]
-
PMC. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. [Link]
-
PMC. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. [Link]
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Organic Chemistry Portal. Ugi Reaction. [Link]
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Organic Reactions. The Passerini Reaction. [Link]
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Organic Reactions. A Half-Century of the Ugi Reaction: Modified Variants. [Link]
-
Royal Society of Chemistry. One-pot synthesis of polyamides with various functional side groups via Passerini reaction. [Link]
-
International Formulae Group. NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. [Link]
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National Center for Biotechnology Information. This compound. [Link]
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PMC. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. [Link]
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PMC. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. [Link]
-
PMC. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. [Link]
-
MDPI. Triterpenoid bis-Amide Analogs via the Ugi Reaction. [Link]
-
MDPI. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. [Link]
-
PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
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Royal Society of Chemistry. Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones. [Link]
-
Taylor & Francis Online. Multi-component reactions – Knowledge and References. [Link]
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Analytical methods for quantifying N-cyclopentylbenzamide in reaction mixtures
An Application Note on the Quantitative Analysis of N-Cyclopentylbenzamide in Synthetic Reaction Mixtures
Abstract
This application note provides detailed analytical methodologies for the accurate quantification of this compound in complex reaction mixtures. Recognizing the criticality of reaction monitoring for process optimization and yield determination in drug development, we present two robust, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers comprehensive, step-by-step protocols, from sample preparation to data analysis, and explains the scientific rationale behind the selection of specific parameters. Furthermore, it details the necessary validation procedures in accordance with International Council for Harmonisation (ICH) guidelines to ensure the methods are suitable for their intended purpose.[1][2] This guide is intended for researchers, analytical chemists, and drug development professionals requiring reliable and reproducible quantification of this compound.
Introduction: The Imperative for Accurate Quantification
This compound is a chemical intermediate whose structural motif is found in various compounds of pharmaceutical interest. The precise monitoring of its formation during synthesis is paramount for ensuring reaction completeness, optimizing process parameters (e.g., temperature, catalyst loading, reaction time), and accurately calculating yield. Analyzing the target molecule within a crude reaction mixture presents a significant analytical challenge due to the presence of unreacted starting materials, catalysts, byproducts, and solvents.
The selection of an analytical method is therefore a critical decision, balancing the need for specificity, sensitivity, and throughput. An ideal method must be able to unequivocally distinguish this compound from other matrix components and quantify it with high accuracy and precision.[3] This note details two orthogonal, yet complementary, chromatographic techniques that achieve these goals.
Principle of Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally sensitive compounds.[4] For this compound, a reversed-phase HPLC method is ideal. The molecule is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The benzamide moiety contains a strong chromophore, making it readily detectable by a UV detector, typically at wavelengths between 230-260 nm.[5][6] This method is robust, highly reproducible, and common in most analytical laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an exceptional level of specificity and is well-suited for volatile or semi-volatile compounds that are thermally stable.[7][8] this compound can be analyzed by GC, where it is volatilized and separated in a capillary column. The eluting compound then enters a mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecule (typically via Electron Ionization - EI), generating a unique fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint for unambiguous identification.[9] Selected Ion Monitoring (SIM) can be used to enhance sensitivity for trace-level quantification.[7]
Methodology 1: Reversed-Phase HPLC-UV
This method provides excellent quantitative performance for routine analysis and in-process control monitoring.
Rationale for Experimental Choices
-
Column (C18): A C18 column is chosen for its versatility and strong retention of moderately non-polar compounds like this compound, providing good separation from more polar starting materials or byproducts.
-
Mobile Phase (Acetonitrile/Water): This common mobile phase offers good peak shape and resolution. Acetonitrile is selected for its low UV cutoff and viscosity. Isocratic elution is preferred for its simplicity and robustness in a quality control environment.[10]
-
UV Detection (254 nm): The aromatic ring in the benzamide structure provides strong UV absorbance. 254 nm is a common wavelength that offers a good balance of sensitivity and specificity.[5]
Detailed Experimental Protocol
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[5] |
| Run Time | 10 minutes |
Reagents and Solutions:
-
Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution for 15 minutes using vacuum filtration or sonication.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL).
Sample Preparation Protocol:
-
Quench Reaction: At the desired time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture and immediately quench it in a known volume of a suitable solvent (e.g., 1.9 mL of mobile phase) to stop the reaction and prevent precipitation.
-
Dilution: Vortex the quenched sample for 30 seconds. This initial dilution brings the expected analyte concentration into the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter and protect the HPLC column.[11][12]
-
Analysis: Transfer the filtrate to an HPLC vial for injection.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirmatory analysis and for complex mixtures where the high specificity of mass spectrometric detection is required.
Rationale for Experimental Choices
-
Column (DB-5 type): A non-polar (5% phenyl)-methylpolysiloxane column is a general-purpose column that provides excellent separation for a wide range of semi-volatile compounds, including amides.[13]
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overload and ensuring sharp chromatographic peaks.
-
Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural confirmation.[7]
-
Sample Preparation (LLE): Liquid-Liquid Extraction (LLE) is a crucial step to transfer the analyte from the potentially non-volatile reaction matrix (e.g., high-boiling solvents, salts) into a clean, volatile solvent suitable for GC injection.[6][14]
Detailed Experimental Protocol
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Program | Initial 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)[8] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) or SIM |
Reagents and Solutions:
-
Extraction Solvent: Ethyl acetate (HPLC or GC grade).
-
Washing Solution: Saturated sodium bicarbonate solution.
-
Drying Agent: Anhydrous sodium sulfate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare serial dilutions in ethyl acetate (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation Protocol:
-
Quench & Dilute: Withdraw an aliquot (e.g., 100 µL) of the reaction mixture and quench it in 1 mL of deionized water.
-
Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate to the diluted sample. Vortex vigorously for 1 minute to extract the analyte into the organic phase.[14]
-
Phase Separation: Centrifuge the mixture at 2000 x g for 5 minutes to achieve clear phase separation.
-
Wash: Carefully transfer the upper organic layer (ethyl acetate) to a new tube. Add 1 mL of saturated sodium bicarbonate solution to wash and remove any acidic impurities. Vortex and centrifuge again.
-
Dry and Concentrate: Transfer the washed organic layer to a clean vial containing a small amount of anhydrous sodium sulfate. After drying, transfer the extract to a new vial for injection. If necessary, the sample can be concentrated under a gentle stream of nitrogen.
-
Analysis: Inject the final ethyl acetate solution into the GC-MS.
Method Validation: Ensuring Trustworthy Data
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] According to ICH Q2(R1) guidelines, key parameters must be assessed to ensure the reliability of the quantitative data generated.[3][15]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components. | Peak purity analysis (for HPLC-UV); Mass spectrum confirmation (for GC-MS). No co-eluting peaks at the analyte's retention time in a placebo/blank injection. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spike-recovery experiments. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Repeatability (Intra-assay): The precision over a short interval. Intermediate Precision: The precision within the same lab but on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature). | RSD of results should remain within acceptable limits (e.g., ≤ 5.0%) across varied conditions. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable frameworks for the quantitative analysis of this compound in reaction mixtures. The HPLC-UV method is exceptionally well-suited for high-throughput, routine in-process monitoring due to its simplicity and precision. The GC-MS method offers superior specificity, making it an invaluable tool for confirmatory analysis, impurity identification, and troubleshooting complex reaction matrices. The implementation of a thorough method validation protocol, grounded in ICH principles, is essential to guarantee data integrity and support confident decision-making throughout the chemical development process.
References
-
This compound. (2025). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]
-
Bari, S. B. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
N-cyclopentyl-3-methyl-2-nitrobenzamide Properties. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Sample Preparation for HPLC. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
-
Chemical Properties of N-cyclopentyl-N-methyl-benzamide. (n.d.). Cheméo. Retrieved from [Link]
-
N-cyclopentyl-N-methyl-benzamide. (2025). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
HPLC Sample Preparation. (n.d.). Organomation Associates, Inc. Retrieved from [Link]
-
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]
-
HPLC Testing Procedure. (n.d.). Phenomenex. Retrieved from [Link]
-
Compound 527043: N-cyclopentyl-N-methyl-benzamide. (2025). Data.gov. Retrieved from [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011). ResearchGate. Retrieved from [Link]
-
A GC-MS Database of Nitrogen-Rich Volatile Compounds. (2025). MDPI. Retrieved from [Link]
-
A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. (2017). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. (2013). American Pharmaceutical Review. Retrieved from [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2017). Open Research Library. Retrieved from [Link]
-
Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2018). ResearchGate. Retrieved from [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2017). Bulgarian Chemical Communications. Retrieved from [Link]
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Application Note: Targeted Inhibition of BAD Ser99 Phosphorylation using N-cyclopentylbenzamide (NPB)
[1][2][3][4][5][6][7][8][9][10][11]
Executive Summary
This application note details the protocol for utilizing NPB , a specific N-cyclopentylbenzamide derivative, to study the phosphorylation dynamics of the pro-apoptotic protein BAD.[1][2][3] Unlike broad-spectrum kinase inhibitors (e.g., AKT or MAPK inhibitors) that indirectly affect BAD, NPB acts as a site-specific inhibitor that directly disrupts the phosphorylation of human BAD at Serine 99 (Ser99) .[4][5]
This specific inhibition prevents BAD from binding to 14-3-3 proteins, thereby forcing its translocation to the mitochondria to neutralize anti-apoptotic proteins (Bcl-xL/Bcl-2), ultimately sensitizing carcinoma cells to apoptotic stimuli. This guide is intended for researchers investigating apoptotic resistance mechanisms and developing combination therapies for ovarian and mammary carcinomas.
Mechanistic Background & Rationale[7][11][12]
The BAD Phosphorylation Switch
The BCL-2 family member BAD functions as a "sentinel" of cellular stress. Its activity is regulated strictly by phosphorylation:
-
Survival State: Upstream kinases (AKT, p70S6K, PKA, RSK) phosphorylate BAD at specific serine residues (Ser75, Ser99, Ser118 in humans). Phosphorylated BAD is sequestered in the cytosol by 14-3-3 proteins , rendering it inactive.
-
Apoptotic State: Upon dephosphorylation, BAD dissociates from 14-3-3, translocates to the outer mitochondrial membrane (OMM), and binds Bcl-xL or Bcl-2. This releases BAX/BAK to punch holes in the mitochondria, releasing Cytochrome C.
Why Use NPB?
Standard kinase inhibitors often fail to fully activate BAD because of kinase redundancy (e.g., if you inhibit AKT, RSK may still phosphorylate BAD).
-
NPB Advantage: NPB binds directly to the BAD protein interface or alters its conformation to sterically hinder kinase access specifically at Ser99.
-
Specificity: It inhibits Ser99 phosphorylation independently of upstream kinase activity, making it a critical tool for overcoming drug resistance in pathways like PI3K/AKT/mTOR.
Pathway Visualization
Figure 1: Mechanism of Action. NPB intervenes downstream of kinases, preventing Ser99 phosphorylation and forcing BAD to trigger mitochondrial apoptosis.
Experimental Protocols
Protocol A: Preparation of NPB Stock
Objective: Ensure consistent solubility and stability of the compound.
-
Compound Sourcing: Obtain NPB (N-cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide).[6][7][8][9][4][1][5][10][2][3] Note: If commercial sourcing is unavailable, custom synthesis via Petasis reaction (boronic acid + amine + aldehyde) is required as per Pandey et al.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Dissolution:
-
Weigh 5 mg of NPB.
-
Dissolve in DMSO to create a 10 mM stock solution .
-
Vortex for 1 minute until clear.
-
Aliquot into 20 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol B: Cell Treatment & Western Blotting (Ser99 Validation)
Objective: Validate the reduction of pBAD(Ser99) levels without affecting total BAD.
Materials:
-
Cell Lines: Ovarian (e.g., A2780, OVCAR-3) or Breast (MCF-7, MDA-MB-231).
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate, NaF) and Protease Inhibitors.
-
Antibodies:
-
Primary: Anti-BAD (Total), Anti-Phospho-BAD (Ser99) [Note: Ensure species specificity; human Ser99 corresponds to mouse Ser136].
-
Loading Control: Anti-β-Actin or GAPDH.
-
Workflow:
-
Seeding: Plate cells at
cells/well in a 6-well plate. Allow attachment (24h). -
Treatment:
-
Replace media with fresh media containing NPB.
-
Dose Range: 0, 2.5, 5, 10, 20 µM.
-
Vehicle Control: DMSO (Final concentration < 0.1%).
-
Incubation: 24 to 48 hours.[1]
-
-
Harvesting:
-
Wash cells 1x with ice-cold PBS.
-
Add 150 µL ice-cold Lysis Buffer directly to the plate. Scrape and collect.
-
Incubate on ice for 20 min; centrifuge at 14,000xg for 15 min at 4°C.
-
-
Immunoblotting:
-
Load 30 µg protein/lane.
-
Transfer to PVDF membrane.
-
Block with 5% BSA (Milk can interfere with some phospho-antibodies).
-
Incubate Primary Antibodies overnight at 4°C.
-
Expected Result: Dose-dependent decrease in pBAD(Ser99) band intensity; Total BAD remains constant.
-
Protocol C: Functional Apoptosis Assay (Caspase 3/7)
Objective: Confirm that Ser99 inhibition leads to functional cell death.
-
Seeding: Plate 5,000 cells/well in white-walled 96-well plates.
-
Treatment: Treat with NPB (IC50 typically ~5-8 µM for sensitive lines) +/- Cisplatin (to test sensitization).
-
Incubation: 48 hours.
-
Readout: Add Caspase-Glo® 3/7 Reagent (Promega) or equivalent.
-
Measurement: Incubate 1 hour at RT; read Luminescence.
Data Summary & Comparative Analysis
The following table summarizes the expected efficacy of NPB compared to standard upstream kinase inhibitors.
| Feature | NPB (this compound deriv.)[6][7][8][9][4][1][5][10][2][3][11] | AKT Inhibitors (e.g., AZD5363) | MEK Inhibitors (e.g., Trametinib) |
| Primary Target | BAD Protein (Direct) | AKT Kinase | MEK1/2 Kinase |
| Effect on pBAD(Ser99) | Direct Blockade | Indirect Reduction | Minimal/No Effect |
| Effect on pBAD(Ser75) | Minimal/None | Minimal/None | Indirect Reduction |
| Kinase Redundancy Risk | Low (Bypasses kinase signaling) | High (PIM/RSK can compensate) | High (PI3K can compensate) |
| IC50 (MCF-7 Cells) | ~6.5 µM | Variable (often >10 µM in resistant lines) | Variable |
| Synergy | Highly Synergistic with Cisplatin | Synergistic with Chemotherapy | Synergistic with BRAF inhibitors |
Critical Notes & Troubleshooting
-
Species Specificity:
-
Human: Monitor Ser99 .
-
Mouse: Monitor Ser136 .[5]
-
Warning: Many commercial antibodies are labeled for the mouse sequence. Verify the immunogen sequence before purchasing.
-
-
Solubility: NPB is highly hydrophobic. If precipitation occurs in media, dilute the DMSO stock into warm media (
) dropwise while vortexing. -
Combination Therapy: NPB is most effective when used to sensitize cells. It lowers the apoptotic threshold. Co-treatment with DNA damaging agents (Cisplatin, Doxorubicin) often yields the best data for publication.
-
Aggregation: At high concentrations (>50 µM), benzamide derivatives can form colloidal aggregates. Always include a detergent control (e.g., 0.01% Triton X-100) in biochemical binding assays to rule out non-specific promiscuous inhibition.
References
-
Pandey, V., et al. (2018). Discovery of a small-molecule inhibitor of specific serine residue BAD phosphorylation.[1][5][10][2] Proceedings of the National Academy of Sciences (PNAS), 115(48), E11238-E11247.
-
Wang, Y., et al. (2020). Pharmacological Inhibition of BAD Ser99 Phosphorylation Enhances the Efficacy of Cisplatin in Ovarian Cancer by Inhibition of Cancer Stem Cell-like Behavior.[10][12] ACS Pharmacology & Translational Science, 3(6), 1083–1099.[12]
-
Girimanchanaika, S. S., et al. (2021). Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells.[9][3] International Journal of Molecular Sciences, 22(20), 11002.[6][9]
-
Datta, S. R., et al. (1997). Akt phosphorylation of BAD couples survival signals to the cell-intrinsic death machinery. Cell, 91(2), 231-241.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a small-molecule inhibitor of specific serine residue BAD phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a small-molecule inhibitor of specific serine residue BAD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciprofiles.com [sciprofiles.com]
- 10. Pharmacological Inhibition of BAD Ser99 Phosphorylation Enhances the Efficacy of Cisplatin in Ovarian Cancer by Inhibition of Cancer Stem Cell-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C12H15NO | CID 732343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibition of BAD Ser99 Phosphorylation Enhances the Efficacy of Cisplatin in Ovarian Cancer by Inhibition of Cancer Stem Cell-like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Sigma-1 Receptor Ligandability using N-Cyclopentylbenzamide Scaffolds
Abstract
This application note details the utility of N-cyclopentylbenzamide and its structural derivatives as chemical probes for the Sigma-1 receptor (σ1R) . While the core this compound structure lacks the basic nitrogen required for nanomolar affinity, it serves as a critical hydrophobic scaffold for Fragment-Based Drug Discovery (FBDD). This guide provides protocols for using this scaffold to map the σ1R hydrophobic pocket, validate the Glu172 electrostatic pharmacophore, and synthesize high-affinity benzamide analogs.
Introduction & Pharmacological Context
The Sigma-1 receptor is a ligand-operated molecular chaperone located at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum.[1] It plays a pivotal role in calcium signaling, ER stress response, and neuroprotection.
The Benzamide Scaffold in σ1R Research
Benzamides (e.g., NE-100 ) represent a classic chemotype for σ1R antagonists. However, the specific usage of the simplified This compound core requires a nuanced understanding of the receptor's binding site.
-
High-Affinity Ligands: Require a basic nitrogen (protonatable at physiological pH) to form a salt bridge with Glu172 (formerly identified as Asp126).
-
This compound (The Tool): This molecule is a neutral amide. It does not bind σ1R with high affinity (Ki > 10 µM).[2]
-
Utility: It acts as a "Null Probe" or Structural Fragment . By comparing the binding of this neutral scaffold against amine-functionalized derivatives, researchers can quantify the thermodynamic contribution of the salt bridge versus hydrophobic occlusion.
Mechanistic Insight: The "Missing Amine" Strategy
To design effective σ1R ligands, one must understand why this compound fails to bind, and how to fix it. This "negative control" approach is essential for verifying specific binding versus non-specific lipophilic intercalation.
The σ1R Pharmacophore (Glennon Model vs. Crystal Structure)
Recent X-ray crystal structures (PDB: 5HK1 , 6DK1 ) reveal a trimeric architecture where a single transmembrane helix anchors a cytosolic ligand-binding domain.
-
Primary Hydrophobic Pocket (HP1): Accommodates bulky hydrophobic groups (e.g., the cyclopentyl ring).
-
Electrostatic Anchor: Residue Glu172 requires a positive charge (protonated amine).
-
Secondary Hydrophobic Pocket (HP2): Accommodates the distal aromatic ring (e.g., the benzamide phenyl).
This compound occupies HP1 and HP2 but lacks the central positive charge, resulting in a loss of ~5-7 kcal/mol of binding energy.
Visualization: Pharmacophore Mapping
The following diagram illustrates the structural gap between the this compound scaffold and a high-affinity ligand.
Caption: Pharmacophore mismatch showing the lack of electrostatic interaction between the neutral amide of this compound and the critical Glu172 residue.
Experimental Protocols
Protocol A: Competitive Radioligand Binding (Validation)
Objective: To demonstrate the low affinity of the bare scaffold and validate the assay window for functionalized derivatives.
Materials:
-
Source: HEK293 membrane homogenates overexpressing human σ1R.
-
Radioligand: [³H]-(+)-Pentazocine (2-5 nM).
-
Test Compound: this compound (dissolved in DMSO).
-
Non-specific Control: Haloperidol (10 µM).[3]
Workflow:
-
Preparation: Dilute this compound in binding buffer (50 mM Tris-HCl, pH 7.4) to generate a concentration range (10 nM to 100 µM).
-
Incubation: Mix 100 µL membrane protein (10-20 µg), 50 µL [³H]-(+)-Pentazocine, and 50 µL test compound.
-
Equilibrium: Incubate at 37°C for 120 minutes (slow kinetics are common for hydrophobic ligands).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Counting: Liquid scintillation counting.
Expected Results:
| Compound | IC50 (Est.)[4] | Ki (Est.) | Interpretation |
|---|---|---|---|
| Haloperidol | ~2-5 nM | ~1-3 nM | High Affinity Control |
| This compound | > 10,000 nM | > 10 µM | Inactive / Low Affinity |
| NE-100 (Benzamide Ref) | ~2-4 nM | ~1.5 nM | High Affinity Reference |[5]
Protocol B: In Silico Fragment Docking
Objective: To model the steric fit of the cyclopentyl group within the β-barrel of σ1R.
-
Structure Retrieval: Download PDB ID: 5HK1 (Crystal structure of human σ1R with 4-IBP).
-
Preparation:
-
Remove water molecules and the 4-IBP ligand.
-
Protonate Glu172 (ensure correct tautomer/charge state).
-
-
Ligand Setup:
-
Construct this compound.[6]
-
Generate conformers (focus on the amide bond rotation).
-
-
Docking Grid: Center grid on the original ligand coordinates (X: -12.5, Y: -10.2, Z: 15.8).
-
Execution: Run docking (e.g., Glide XP or Gold).
-
Analysis:
-
Look for poses where the cyclopentyl ring sits in the hydrophobic pocket previously occupied by the phenyl/benzyl group of 4-IBP.
-
Note: Without the salt bridge, docking scores will be poor (-4 to -5 kcal/mol). This validates the scaffold's role as a "shape probe" only.
-
Protocol C: Synthetic Optimization (SAR Workflow)
Objective: Convert the this compound scaffold into a high-affinity ligand.
Reaction Scheme: The goal is to introduce a basic nitrogen. A common strategy is to alkylate the amide nitrogen or use a reductive amination approach if starting from precursors.
Step-by-Step Synthesis (N-alkylation approach):
-
Reagents: this compound (1 eq), Sodium Hydride (NaH, 1.2 eq), 1-(2-chloroethyl)piperidine (1.2 eq).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Cool solution of this compound in DMF to 0°C.
-
Add NaH portion-wise. Stir for 30 min (deprotonation of amide).
-
Add 1-(2-chloroethyl)piperidine dropwise.
-
Heat to 60°C for 4-6 hours.
-
-
Workup: Quench with water, extract with EtOAc.
-
Result: N-(2-(piperidin-1-yl)ethyl)-N-cyclopentylbenzamide .
-
Validation: Test this new compound in Protocol A. Expect Ki < 50 nM .
Workflow Visualization
The following diagram outlines the decision process when using this scaffold in a drug discovery campaign.
Caption: Experimental workflow for validating and optimizing the benzamide scaffold.
References
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[7] Nature, 532(7600), 527–530.
-
Glennon, R. A., et al. (1994). Binding of substituted benzamides to sigma receptors.[2][8] Journal of Medicinal Chemistry, 37(8), 1214-1219.
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
-
Rousseaux, F., & Carato, P. (2021). Sigma-1 receptor ligands: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(3), 203-220.
-
PubChem Compound Summary. (2023). This compound (CID 732343).[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. chem-space.com [chem-space.com]
- 6. This compound | C12H15NO | CID 732343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in N-cyclopentylbenzamide synthesis
Technical Support Center: N-Cyclopentylbenzamide Synthesis Ticket ID: #NCB-YIELD-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing low yields (<50-60%) in the synthesis of
This guide moves beyond generic advice, providing a causal analysis of why the reaction fails and a self-validating protocol to correct it.
Part 1: The Diagnostic Decision Tree
Before altering your chemistry, identify the failure mode using this logic flow.
Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in benzamide synthesis.
Part 2: Critical Failure Modes & Solutions
Issue 1: The "50% Yield Trap" (Stoichiometry)
The Symptom: Your yield is consistently hovering around 40-50%, regardless of reaction time.
The Cause: The reaction produces HCl as a byproduct.[1]
Issue 2: Reagent Hydrolysis
The Symptom: White solid precipitates immediately upon adding benzoyl chloride, or the benzoyl chloride bottle has white crust on the cap. The Cause: Benzoyl chloride is moisture sensitive. It hydrolyzes to benzoic acid, which does not react with amines under standard conditions without a coupling agent. The Fix:
-
Distill benzoyl chloride if the liquid is cloudy.
-
Switch solvent: Use anhydrous DCM or THF.
-
Validation: Take an aliquot of your benzoyl chloride, add it to methanol. If it fumes vigorously and warms up, it is active. If it does nothing, it is hydrolyzed.
Issue 3: Workup Losses
The Symptom: TLC shows a strong product spot, but the isolated mass is low.
The Cause:
-
Do not filter the reaction mixture unless you are sure the solid is waste. Dissolve everything first.
-
Phase Cut Validation: Always TLC the aqueous layer before discarding it.
Part 3: Optimized Experimental Protocols
Choose Method A for high-purity library synthesis or Method B for robust, large-scale preparation.
Method A: Anhydrous Conditions (Recommended for High Yield)
Best for: Ensuring 95%+ conversion and easy workup.
Reagents:
-
Cyclopentylamine (
equiv) -
Benzoyl Chloride (
equiv)[2] -
Triethylamine (TEA) (
equiv) [Auxiliary Base][1] -
DCM (Anhydrous) (
concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask. Add Cyclopentylamine and TEA to DCM. Cool to
(ice bath). -
Addition: Add Benzoyl Chloride dropwise over 10 minutes. Why? To prevent exotherm-driven side reactions.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Self-Validation Check: Spot TLC (Hex/EtOAc 3:1). The amine spot (ninhydrin stain) should be gone.
-
-
Quench: Add
HCl ( ). Stir for 5 mins. -
Workup (The "Sandwich" Wash):
-
Isolation: Evaporate solvent. The product usually crystallizes as a white solid.
Method B: Schotten-Baumann (Biphasic)
Best for: "Green" chemistry or if anhydrous solvents are unavailable.
Reagents:
-
Cyclopentylamine (
equiv) -
Benzoyl Chloride (
equiv)[1] -
(
equiv) -
Solvent: DCM or Toluene (optional, can be done in water if amine is soluble, but biphasic is safer).
Protocol:
-
Dissolve amine in DCM. Add
solution. Stir vigorously. -
Add Benzoyl Chloride dropwise.
-
Stir for 4 hours.
-
Separate layers. Wash organic layer with water and brine.[4]
Part 4: Mechanism & Pathway Visualization
Understanding the competition between the Amine and Water is key to troubleshooting.
Figure 2: Reaction pathway showing the competition between product formation, hydrolysis, and salt formation.
Part 5: Physical Properties & Data Reference
Use this table to validate your isolated material.
| Property | Value / Characteristic | Troubleshooting Note |
| Physical State | White Crystalline Solid | If oil, it may contain solvent or impurities (DCM). |
| Melting Point | Sharp MP = Pure. Broad MP = Wet/Impure. | |
| Solubility (Water) | Very Low | Product precipitates in water; do not discard solid. |
| Solubility (DCM) | High | Good for extraction. |
| Solubility (Ether) | Moderate | Can be used for trituration (impurities dissolve, product stays). |
| TLC ( | Benzoyl chloride runs high; Amine stays at baseline. |
Part 6: Frequently Asked Questions (FAQ)
Q: I used EDC/HOBt coupling instead of Benzoyl Chloride and got 0% yield. Why? A: Benzoyl chloride is an activated species. Benzoic acid (used in EDC coupling) requires activation.[2] If the pH was too high (preventing protonation of EDC) or the reaction was not given enough time to form the active ester, it fails. For simple benzamides, the Acid Chloride route (Method A) is superior and cheaper [1].
Q: My product is an oil, but it should be a solid. A: This is usually due to trapped DCM or excess benzoyl chloride.
-
Fix: Dissolve in a small amount of Ether/Hexane and scratch the flask to induce crystallization. Alternatively, wash with dilute
again to remove any liquid benzoic acid/chloride residues.
Q: Can I use Pyridine as the base?
A: Yes. Pyridine acts as both solvent and base.[5] However, removing pyridine requires an acidic wash (
References
-
Schotten-Baumann Reaction Protocol . Organic Chemistry Portal. Retrieved from [Link]
-
Amide Bond Formation: Beyond the Myth of Coupling Reagents . Chem. Soc. Rev., 2009, 38, 606-631. Retrieved from [Link]
-
PubChem Compound Summary for Benzamide Derivatives . National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Optimizing N-Cyclopentylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this specific amide synthesis. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and practical utility in your laboratory work.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Product Yield
A diminished or absent yield of this compound is a frequent problem that can often be traced back to reagent quality, reaction conditions, or competing side reactions.
Potential Causes and Solutions:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly sensitive to moisture and can readily hydrolyze to benzoic acid, which will not react with cyclopentylamine to form the desired amide.[1][2]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible. It is recommended to use a fresh bottle of benzoyl chloride.
-
-
Protonation of Cyclopentylamine: The reaction between benzoyl chloride and cyclopentylamine generates hydrochloric acid (HCl) as a byproduct. This acid will react with the basic cyclopentylamine to form a non-nucleophilic ammonium salt, effectively removing it from the reaction.[3]
-
Solution: Incorporate a base in the reaction mixture to neutralize the HCl as it is formed. A common and effective method is the Schotten-Baumann reaction, which utilizes an aqueous base like sodium hydroxide or a tertiary amine like triethylamine in a biphasic or single-phase system, respectively.[3][4]
-
-
Insufficient Mixing in Biphasic Systems: In a Schotten-Baumann setup with an aqueous and an organic layer, poor mixing can limit the interaction between the reactants, leading to a slow or incomplete reaction.[1]
-
Solution: Ensure vigorous stirring to maximize the interfacial area between the two phases. A phase-transfer catalyst can also be employed to facilitate the transport of reactants across the phase boundary.[5]
-
Issue 2: Product is Impure, Contaminated with a White Solid
The most common solid impurity is benzoic acid, resulting from the hydrolysis of benzoyl chloride.
Potential Causes and Solutions:
-
Presence of Unreacted Benzoyl Chloride/Benzoic Acid: If benzoyl chloride is exposed to water during the reaction or workup, it will convert to benzoic acid.
-
Solution: During the workup, wash the organic layer containing the product with a mild aqueous base, such as a saturated sodium bicarbonate solution.[2] This will convert the acidic benzoic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer and removed.
-
Issue 3: Difficulty in Product Purification and Crystallization
Even after a successful reaction, isolating the pure this compound can be challenging.
Potential Causes and Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may not provide a significant difference in the solubility of this compound at high and low temperatures.[2]
-
Solution: Experiment with various solvent systems. For benzamide derivatives, common recrystallization solvents include ethanol, or a mixture of ethyl acetate and hexanes.[6][7] The ideal solvent will fully dissolve the crude product at its boiling point and allow for the formation of pure crystals upon cooling.
-
-
Oiling Out During Crystallization: The product may separate as an oil instead of a solid during recrystallization.
-
Solution: This often occurs if the solution is cooled too rapidly or if the concentration of the product is too high. Try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a seed crystal of the pure product can also help induce proper crystallization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from benzoyl chloride and cyclopentylamine?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.[9]
Q2: What is the Schotten-Baumann reaction and why is it recommended for this synthesis?
A2: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[10] It is particularly useful here because it employs an added base to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the cyclopentylamine nucleophile, thus driving the reaction to completion and improving the yield.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[2][11] Spot the reaction mixture on a TLC plate alongside the starting materials (benzoyl chloride and cyclopentylamine). The disappearance of the starting materials and the appearance of a new spot corresponding to the this compound product will indicate the reaction is proceeding. The disappearance of the pungent smell of benzoyl chloride can also be a simple, albeit less precise, indicator of reaction completion.[1]
Q4: What are the expected physical properties of this compound?
A4: According to PubChem, this compound has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol .[12] While the melting point is not explicitly stated in the provided search results, it is a solid at room temperature.
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound
This protocol provides a step-by-step method for the synthesis of this compound using a biphasic Schotten-Baumann approach.
Materials:
-
Benzoyl chloride
-
Cyclopentylamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the cyclopentylamine solution in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride (1.1 equivalents) to the stirred cyclopentylamine solution.
-
Simultaneously, add the 10% sodium hydroxide solution dropwise to maintain a basic pH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 1-2 hours.[13]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization.
Data Presentation
| Parameter | Condition 1: No Base | Condition 2: Schotten-Baumann (NaOH) |
| Expected Yield | Low (<40%) | High (>80%)[5] |
| Primary Impurity | Cyclopentylammonium chloride | Benzoic acid (if hydrolysis occurs) |
| Reaction Time | Potentially longer, may stall | Typically 1-3 hours |
Visualizations
Reaction Mechanism
Caption: Mechanism of this compound synthesis.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield issues.
References
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025, November 10). ResearchGate. [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]
-
NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. PMC. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]
-
This compound. PubChem. [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]
-
A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds. PubMed. [Link]
-
SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Rsc.org. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
Cyclopentane synthesis. Organic Chemistry Portal. [Link]
-
Purification of N-benzylbenzamides. Reddit. [Link]
-
Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Removing excess Benzoyl Chloride. Sciencemadness Discussion Board. [Link]
-
Solved Why does benzoyl chloride reacts preferentially with. Chegg.com. [Link]
- Purification of N-substituted aminobenzaldehydes.
-
Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Pearson. [Link]
-
Q37P-a Show how you would accomplish th... Vaia. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 10. nvpublicationhouse.com [nvpublicationhouse.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. This compound | C12H15NO | CID 732343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chegg.com [chegg.com]
Technical Support Center: Addressing Solubility Challenges of N-cyclopentylbenzamide in Aqueous Solutions
Welcome to the technical support center for N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your research.
This compound, with its molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol , is a compound of interest in various research fields, including drug discovery.[1] A key challenge in its application is its limited aqueous solubility, a consequence of its lipophilic nature, as indicated by a calculated XLogP3 of 2.5.[1] This guide will provide a structured, question-and-answer approach to troubleshoot and overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing precipitation of this compound when I try to dissolve it in my aqueous buffer. What are the primary reasons for this?
A1: The poor aqueous solubility of this compound is inherent to its molecular structure. The presence of a non-polar benzene ring and a cyclopentyl group contributes significantly to its hydrophobicity. While the amide group can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to unfavorable interactions with water and subsequent precipitation.
To effectively work with this compound, it's crucial to employ solubility enhancement strategies. The following sections will detail several proven methods.
Q2: Can I use co-solvents to improve the solubility of this compound? If so, which ones are recommended and how should I approach this?
A2: Yes, co-solvency is an excellent and often first-line strategy. By blending water with a miscible organic solvent in which this compound is more soluble, you can significantly increase its concentration in the final aqueous solution. The co-solvent works by reducing the polarity of the solvent system, making it more favorable for the hydrophobic this compound molecule.
Recommended Co-solvents:
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs, such as PEG 400, are highly effective and widely used in pharmaceutical formulations. They are water-miscible and have a good safety profile.
-
Ethanol: A commonly used solvent with good solubilizing power for many organic compounds.
-
Propylene Glycol: Another frequently used excipient with a good track record for solubilizing poorly soluble drugs.
-
Dimethyl Sulfoxide (DMSO): While an excellent solvent for this compound, its use in final formulations, especially for in-vivo studies, should be carefully considered due to potential toxicity at higher concentrations. It is, however, ideal for preparing high-concentration stock solutions.
Data Presentation: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Rationale & Use Case |
| Water | < 0.1 mg/mL | Baseline for aqueous experiments. |
| Ethanol | 10-50 mg/mL | Good starting co-solvent for increasing solubility. |
| Propylene Glycol | 10-50 mg/mL | A viscous co-solvent, useful in a variety of formulations. |
| PEG 400 | > 50 mg/mL | Excellent solubilizing agent for poorly soluble compounds.[2] |
| DMSO | > 100 mg/mL | Ideal for preparing high-concentration stock solutions. |
Experimental Protocol: Co-solvent Solubility Enhancement
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO or Ethanol.
-
Co-solvent Screening: Prepare a series of aqueous buffers containing varying percentages (v/v) of your chosen co-solvent (e.g., 5%, 10%, 20% PEG 400).
-
Dilution and Observation: Add a small aliquot of your this compound stock solution to each of the co-solvent-buffer mixtures to achieve your desired final concentration.
-
Equilibration and Analysis: Gently mix and allow the solutions to equilibrate. Visually inspect for any precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a validated analytical method (see Q6).
Mandatory Visualization: Co-solvent Strategy Workflow
Caption: Workflow for enhancing this compound solubility using co-solvents.
Q3: Is pH adjustment a viable method for improving the solubility of this compound?
A3: The effectiveness of pH adjustment depends on whether the compound has an ionizable group with a pKa within a practical pH range. Amides are generally neutral compounds, but the amide proton can be deprotonated under strongly basic conditions, and the carbonyl oxygen can be protonated under strongly acidic conditions.
Based on the structure of this compound, its pKa is predicted to be around 17-18 for the amide proton, making it a very weak acid. Therefore, significant ionization and solubility increase would only occur at a very high pH, which is often not physiologically or experimentally feasible. Similarly, protonation of the carbonyl oxygen would require a very low pH.
Recommendation: While a minor increase in solubility might be observed at the extremes of the pH scale, pH adjustment is unlikely to be a primary or highly effective method for solubilizing this compound within a typical experimental pH range of 2-10. It is more practical to focus on other methods like co-solvency, surfactants, or cyclodextrins.
Q4: Can surfactants help in solubilizing this compound? Which types should I consider?
A4: Yes, surfactants are a powerful tool for solubilizing hydrophobic compounds like this compound. Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. The non-polar part of this compound can be encapsulated within the hydrophobic core of these micelles, leading to a significant increase in its apparent aqueous solubility.
Recommended Surfactants:
-
Polysorbate 80 (Tween 80): A non-ionic surfactant widely used in pharmaceutical formulations for its excellent solubilizing properties and low toxicity.[3][4][5]
-
Sodium Lauryl Sulfate (SLS): An anionic surfactant known for its strong solubilizing capacity.[6][7][8] However, it can be more irritating and may not be suitable for all applications, particularly in cell-based assays or in vivo studies.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Solution Preparation: Prepare a series of aqueous solutions with different concentrations of the chosen surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v Polysorbate 80). Ensure that the concentrations are above the surfactant's CMC.
-
Addition of Compound: Add an excess amount of this compound to each surfactant solution.
-
Equilibration: Agitate the mixtures at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Analyze the clear supernatant to determine the concentration of dissolved this compound using a suitable analytical method.
Mandatory Visualization: Mechanism of Surfactant Solubilization
Caption: this compound is encapsulated within the hydrophobic core of surfactant micelles.
Q5: I've heard about using cyclodextrins for solubility enhancement. Are they suitable for this compound?
A5: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble molecules like this compound, where the hydrophobic part of the "guest" molecule is encapsulated within the cyclodextrin's cavity. This complexation effectively masks the hydrophobic nature of the guest molecule, leading to a significant increase in its aqueous solubility.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A widely used derivative with high aqueous solubility and a favorable safety profile.[9][10][11][12] It is known to effectively complex with molecules containing phenyl groups.
-
Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing capacity, particularly for nitrogen-containing compounds.[13][14][15][16]
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD).
-
Complex Formation: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Isolation (Optional): The solid inclusion complex can be isolated by freeze-drying the solution.
-
Solubility Determination: Determine the aqueous solubility of the complex by preparing a saturated solution and analyzing the concentration of this compound in the filtrate.
Mandatory Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Formation of a soluble inclusion complex between this compound and a cyclodextrin.
Q6: How can I accurately measure the concentration of this compound in my aqueous samples to assess its solubility?
A6: Accurate quantification is essential to evaluate the effectiveness of your solubility enhancement strategy. The two most common and suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and specific method for quantifying this compound, especially in complex mixtures.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.[17][18][19]
-
Mobile Phase: A mixture of acetonitrile and water is a good starting point. The exact ratio can be optimized to achieve good separation and peak shape. A 50:50 (v/v) mixture is a reasonable starting point.[17][19]
-
Detection Wavelength: Based on the benzamide chromophore, a detection wavelength in the range of 220-260 nm is likely appropriate. The optimal wavelength (λmax) should be determined by running a UV scan of a standard solution. A common wavelength for benzamides is 254 nm.[17][19]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in your mobile phase or a solvent mixture that mimics your sample matrix.
-
Sample Analysis: Inject your filtered samples and standards into the HPLC system.
-
Quantification: Determine the concentration of this compound in your samples by comparing the peak areas to the calibration curve.
UV-Vis Spectrophotometry
This is a simpler and faster method if your sample matrix is not complex and does not contain other components that absorb at the same wavelength as this compound.
Experimental Protocol: UV-Vis Spectrophotometry Quantification
-
Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or your experimental buffer). Scan the absorbance from approximately 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Measurement: Measure the absorbance of your filtered samples at the λmax.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in your samples.
References
- BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
-
SIELC Technologies. (n.d.). Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US8637569B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Islam, T., Sarker, M. Z. I., & Uddin, A. B. M. H. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
- Alizadeh, Z., Shayanfar, A., & Jouyban, A. (2018). Solubilization of drugs using sodium lauryl sulfate: Experimental data and modeling. Journal of Molecular Liquids, 269, 634-640.
- Bahr, M. N., Modi, D., Patel, S., Campbell, G., & Stockdale, G. (2019). Understanding the Role of Sodium Lauryl Sulfate on the Biorelevant Solubility of a Combination of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Absorption Modeling. Journal of Pharmacy and Pharmaceutical Sciences, 22, 221-246.
- Serajuddin, A. T. M. (2004). Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture. Journal of Pharmaceutical Sciences, 93(1), 26-36.
- Ma, D., et al. (2017). Preparation and Characterization of the Sulfobutylether-β-Cyclodextrin Inclusion Complex of Amiodarone Hydrochloride with Enhanced Oral Bioavailability in Fasted State. AAPS PharmSciTech, 18(8), 3043-3051.
- Ma, D., et al. (2017).
- Alizadeh, Z., Shayanfar, A., & Jouyban, A. (2018). Solubilization of drugs using sodium lauryl sulfate: Experimental data and modeling. Journal of Molecular Liquids, 269, 634-640.
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Shah, N. H., et al. (2007). Development of Clinical Dosage Forms for a Poorly Water Soluble Drug I: Application of Polyethylene Glycol-Polysorbate 80 Solid Dispersion Carrier System.
- Chadha, R., & Bhandari, S. (2014). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour. Pharmaceutics, 6(1), 1-17.
- Google Patents. (n.d.). US10246524B2 - Method for preparing sulfobutyl ether-β-cyclodextrin.
- Chen, Y., et al. (2022). Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. Frontiers in Chemistry, 10, 888631.
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
- Hasan, M., & Al-Marzouqi, A. H. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 732343, this compound. Retrieved from [Link]
-
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Derivatization Techniques. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
- Paw, B., & Misztal, G. (2002). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Li, Y., et al. (2011). Theoretical calculation of the pKa values of some drugs in aqueous solution.
-
Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
- Brewster, M. E., & Loftsson, T. (1989). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Pharmaceutical Research, 6(10), 834-837.
-
Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. r/OrganicChemistry. Retrieved from [Link]
- Bodor, N., & Brewster, M. E. (1989). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs.
- Google Patents. (n.d.). US5831081A - Process for the purification of water-soluble cyclodextrin derivatives.
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from [Link]
- Platts, J. A., & Smith, C. (2019). Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths.
- Platts, J. A., & Smith, C. (2019, September 6). Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths. Amazon S3.
- Bodor, N., & Brewster, M. E. (1989). Solubilization and stabilization of a benzylpenicillin chemical delivery system by 2-hydroxypropyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences, 78(10), 834-837.
- Google Patents. (n.d.). US20210253746A1 - Novel hydroxypropyl-beta-cyclodextrin and process for the production thereof.
- Pop, A., et al. (2015). UV Ultraviolet absorption spectra recorded in acetonitrile solution at concentration 10⁻⁵ M.
- Plos. (n.d.). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE.
- DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE.
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Technical Support Center: Purification of Crude N-cyclopentylbenzamide
Welcome to the Technical Support Center for the purification of N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the common challenges associated with isolating this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our focus is on explaining the rationale behind experimental choices to ensure you can adapt and overcome challenges in your own work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, for a typical amidation reaction between a benzoic acid derivative (like benzoyl chloride or benzoic acid itself) and cyclopentylamine, you can anticipate the following impurities:
-
Unreacted Starting Materials:
-
Benzoic Acid: If the reaction did not go to completion or if benzoyl chloride hydrolyzed during the reaction or workup.
-
Cyclopentylamine: If an excess was used or the reaction was incomplete.
-
-
Side-Reaction Products:
-
Diacylated Amine: In some cases, a second molecule of the benzoyl group can react with the newly formed amide, though this is less common for secondary amides.
-
-
Reagent-Related Impurities:
-
Byproducts from coupling agents if used (e.g., dicyclohexylurea (DCU) if DCC was the coupling agent).[1]
-
Understanding the likely impurities is the first step in designing an effective purification strategy.
Q2: What is the expected physical state and melting point of pure this compound?
A2: Pure this compound is expected to be a solid at room temperature. While an experimentally verified melting point is not widely reported in publicly available literature, the predicted properties from databases such as PubChem can offer a guide.[2] A sharp melting point is a key indicator of purity, and its determination is a crucial step after any purification procedure.[3]
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective methods for purifying this compound are:
-
Acid-Base Extraction: An essential workup step to remove acidic (e.g., benzoic acid) and basic (e.g., cyclopentylamine) impurities.
-
Recrystallization: An excellent technique for removing small amounts of impurities from a solid product.
-
Column Chromatography: A highly effective method for separating the desired product from impurities with different polarities.
The choice of method will depend on the nature and quantity of the impurities present in your crude material.
Troubleshooting and In-Depth Guides
Issue 1: My crude product is an oil/waxy solid and contains unreacted starting materials.
This is a common scenario, especially after the initial reaction workup. An acid-base extraction is the most effective first step to remove ionic impurities.
Expert Insight: this compound is a neutral organic molecule. This neutrality is the key to separating it from acidic and basic impurities. By changing the pH of the aqueous phase during a liquid-liquid extraction, we can selectively move the acidic (benzoic acid) and basic (cyclopentylamine) impurities into the aqueous layer, leaving our desired neutral amide in the organic layer.[4]
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate the unreacted cyclopentylamine, forming a water-soluble ammonium salt that will partition into the aqueous layer. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate solution). This will deprotonate any unreacted benzoic acid, forming the water-soluble sodium benzoate salt, which will move into the aqueous layer. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude, but significantly purer, this compound.
Issue 2: After acid-base extraction, my product is a solid but still shows minor impurities on TLC.
Recrystallization is the ideal next step to achieve high purity for a solid compound.
Expert Insight: The principle of recrystallization relies on the differential solubility of your desired compound and the impurities in a chosen solvent system at different temperatures.[5] An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while the impurities remain soluble at both temperatures.
Q: How do I choose a suitable recrystallization solvent?
A: For N-substituted benzamides, good starting points are polar protic solvents like ethanol or a binary solvent system such as ethyl acetate/hexanes or acetone/water.[6] The choice is empirical and requires small-scale solubility testing.
Table 1: Recrystallization Solvent Screening
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many amides. Adding water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | A common choice for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy, then reheat to clarify and cool slowly. |
| Acetone/Water | Similar to ethanol/water, acetone is a strong solvent and water acts as the anti-solvent. |
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot. Let it cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting Recrystallization
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The solution may be too saturated, or the melting point of your compound is lower than the boiling point of the solvent.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also help.[7]
-
-
Problem: No crystals form upon cooling.
-
Cause: The solution is not saturated enough, or the compound is too soluble in the chosen solvent.
-
Solution: Evaporate some of the solvent to increase the concentration and try cooling again. Alternatively, add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy.[7]
-
Issue 3: My product is contaminated with an impurity of very similar polarity.
When recrystallization is ineffective, column chromatography is the method of choice for separating compounds with similar polarities.
Expert Insight: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[8] For this compound, which is of intermediate polarity, a normal-phase chromatography setup with a silica gel stationary phase is appropriate.
Q: How do I determine the right solvent system (eluent) for column chromatography?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly finding the optimal eluent. The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3 and provides the best possible separation from the impurity spots.[9]
Protocol 3: Column Chromatography Purification
-
TLC Analysis: Develop a TLC plate with your crude mixture using different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point is a 4:1 or 3:1 mixture of hexanes:ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the least polar solvent of your chosen eluent system and pack it into a column.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Run the column with your chosen solvent system. If the separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Column Chromatography
-
Problem: The compound is streaking on the TLC plate and the column.
-
Cause: The compound might be too polar for the chosen eluent or could be interacting too strongly with the acidic silica gel.
-
Solution: Increase the polarity of the eluent. If streaking persists, consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the acidic sites.
-
-
Problem: Poor separation of spots on the TLC/Co-elution on the column.
-
Cause: The chosen solvent system has poor selectivity.
-
Solution: Try a different solvent system. For instance, if a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system.
-
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to confirm the structure of the desired compound and to detect the presence of any remaining impurities.
By following these guidelines and understanding the principles behind each technique, you will be well-equipped to tackle the challenges of purifying crude this compound and obtaining a high-purity final product.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. N-cyclopentyl-N-methyl-benzamide. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. I. Materials II. Instrumentation III. Synthesis. The Royal Society of Chemistry. [Link]
-
U.S. Environmental Protection Agency. N-cyclopropyl-N-methyl-benzamide Properties. U.S. Environmental Protection Agency. [Link]
-
PubChem. N-cyclopentyl-N-methyl-benzamide. National Center for Biotechnology Information. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Pharmaffiliates. N-(1-Carbamoyl-cyclopentyl)-benzamide. Pharmaffiliates. [Link]
-
PubChem. Benzamide. National Center for Biotechnology Information. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. Beilstein-Institut. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Molecules. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. [Link]
-
Reddit. Recrystallization with two solvents. Reddit. [Link]
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, Inc. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
-
Medicinal Chemistry. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. OMICS International. [Link]
-
NIST. N-cyclopentyl-N-methyl-benzamide. National Institute of Standards and Technology. [Link]
-
University of Colorado Boulder Department of Chemistry. Column Chromatography. University of Colorado Boulder. [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. SciSpace. [Link]
-
PubChem. Benzamide, N-pentyl-. National Center for Biotechnology Information. [Link]
-
Catalog.gov. Compound 527043: N-cyclopentyl-N-methyl-benzamide. Data.gov. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Wikipedia. Acid–base extraction. Wikipedia. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
LabXchange. Lab Procedure: Recrystallization. LabXchange. [Link]
-
Moravek. Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
-
ResearchGate. What is the best technique for amide purification?. ResearchGate. [Link]
-
ACS Publications. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. American Chemical Society. [Link]
-
PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. [Link]
-
Reddit. Amine workup. Reddit. [Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]
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Technical Support Center: Process Optimization & Purity Assurance Topic: Minimizing Byproducts in Industrial Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
Overview: The Philosophy of "Purity by Design"
Welcome to the Process Optimization Hub. In industrial synthesis, purity is not achieved by chromatography; it is achieved by suppressing formation . If you are relying on the column to save your batch at the kilogram scale, you have already lost the economic battle.
This guide addresses the three most common "pain points" we see in scale-up: thermodynamic vs. kinetic instability, catalyst residue management, and the formation of genotoxic impurities (GTIs).
Module 1: Reaction Kinetics & Selectivity
User Issue: "My impurity profile changed significantly when I moved from a 10g flask to a 5L reactor. The desired regioisomer decreased."
Root Cause Analysis: Kinetic vs. Thermodynamic Control
On a small scale, heat transfer is instant. On a large scale, thermal gradients can inadvertently favor the thermodynamic product (more stable, slower forming) over the kinetic product (less stable, faster forming), or vice versa.
The Fix: Defining the Control Regime You must map the energy landscape of your reaction.
-
Kinetic Control: Low temperature, short reaction time.[1] Favors the product with the lower activation energy (
).[1][2][3][4] -
Thermodynamic Control: Higher temperature, longer time. Favors the product with the lower Gibbs free energy (
).[1]
Visualizing the Decision Matrix The following diagram illustrates how to diagnose your impurity based on reaction energy profiles.
Caption: Decision tree for diagnosing selectivity issues based on time/temperature parameters.
Protocol: Design of Experiments (DoE) for Selectivity
Stop using "One Variable at a Time" (OVAT). It misses interaction effects (e.g., Temperature
-
Define Factors: Temperature (
), Equivalents ( ), Dosing Rate ( ). -
Define Responses: Yield (%), Regioisomer (%), Hydrolysis Byproduct (%).
-
Execute Screening Design: Use a fractional factorial design (e.g.,
) to identify Critical Process Parameters (CPPs) . -
Analysis: If the interaction between
and is significant, simple cooling won't work unless you also adjust the dosing rate.
Module 2: The "Hidden" Impurities (Genotoxins & Metals)
User Issue: "We are failing ICH Q3D limits for Palladium, and QA flagged a potential nitrosamine risk."
Part A: Metal Scavenging (The Suzuki-Miyaura Challenge)
In cross-couplings, Palladium (Pd) often complexes with the product.[5] Standard crystallization rarely removes it efficiently.
Troubleshooting Table: Pd Removal Strategies
| Method | Mechanism | Pros | Cons |
| Functionalized Silica (Thiol/Diamine) | Chelation | High affinity; negligible product loss. | Expensive for >100kg batches. |
| Activated Carbon | Adsorption | Cheap; broad scope. | Can adsorb the API (yield loss); messy handling. |
| Crystallization from DMSO/Water | Solubility Differential | Scalable; purges organic impurities too. | Pd-ligand complexes may co-crystallize. |
| Aqueous Wash (L-Cysteine/NaHSO3) | Water-soluble complex formation | Very cheap; fits into standard workup. | Requires phase separation optimization. |
Protocol: The "Cysteine Wash" (High Efficiency)
-
Complete the reaction.
-
Add L-Cysteine (10–20 wt% relative to Pd loading) dissolved in water.
-
Heat the biphasic mixture to 50°C for 1 hour. Note: Heat is required to displace the phosphine ligand.
-
Separate phases. The Pd will partition into the aqueous layer.
Part B: Nitrosamine Mitigation (ICH M7/FDA Guidance)
Nitrosamines are formed when secondary amines react with nitrosating agents (nitrites) under acidic conditions.
Critical Checkpoints:
-
Reagent Audit: Do you use Sodium Nitrite (
) in the same facility? -
Solvent Recovery: Are solvents recycled from a step using amines?
-
Quenching: Do not use Sodium Azide (
) or Nitrites to quench excess reagents if secondary amines are present. Use Ascorbic Acid or Hydrogen Peroxide instead.
Module 3: Impurity Fate Mapping
User Issue: "I don't know where this 0.15% unknown impurity is coming from."
You must trace the impurity's lifecycle. Is it a Process Impurity (from reaction), a Degradant (from workup), or a Carryover (from raw material)?
Visualizing the Fate Map This workflow helps you categorize and eliminate the source.
Caption: Impurity Fate Mapping to distinguish between carryover, process byproducts, and degradants.
FAQs: Rapid Fire Troubleshooting
Q1: My boronic acid is deborylating (protodeboronation) during the Suzuki coupling.
-
Answer: This is common with electron-poor boronic acids or 2-heterocyclic borates.
-
Fix 1: Switch to a Boronic Ester (Pinacol or Neopentyl Glycol) which is more stable than the acid.
-
Fix 2: Reduce the water concentration. Use anhydrous conditions with an inorganic base like
or . -
Fix 3: Lower the temperature and use a more active catalyst (e.g., Pd-118 or XPhos) to compensate for the rate loss.
-
Q2: I have a "ghost" peak that appears in the final product but wasn't in the reaction mixture.
-
Answer: This is likely a Degradation Product formed during drying or analysis.
-
Test: Inject the sample immediately after dissolving. Then, let the sample sit in the HPLC vial for 12 hours and reinject. If the peak grows, your product is unstable in the analytical solvent (often methanol/water).
-
Fix: Change the diluent (e.g., to Acetonitrile) or keep samples refrigerated.
-
Q3: How do I justify an impurity limit of 0.2% to the FDA?
-
Answer: You must follow ICH Q3A(R2) .
-
If the impurity is a known metabolite: It is considered qualified.[6]
-
If it is a new impurity: You must determine the Qualification Threshold .[6] For a max daily dose < 2g, the threshold is usually 0.15% or 1.0 mg/day (whichever is lower). If you are at 0.2%, you must either purify it down or provide safety (tox) data to qualify it.
-
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances.[7][8][9] (2006).[6][7][8]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[10][11] (Revision 2, 2024).[10]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (1995).
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (2012). (Standard text for Kinetic/Thermodynamic control in scale-up).
-
European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. facetlifesciences.com [facetlifesciences.com]
- 11. fda.gov [fda.gov]
Overcoming challenges in the scale-up of N-cyclopentylbenzamide production
Technical Support Center: N-Cyclopentylbenzamide Production
A Senior Application Scientist's Guide to Overcoming Scale-Up Challenges
Welcome to the technical support center for the production of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot and production scales. We will move beyond simple protocols to explore the underlying chemical and engineering principles that govern a successful scale-up, ensuring robust, safe, and reproducible outcomes.
The Synthetic Foundation: this compound via Nucleophilic Acyl Substitution
The most common and direct route to this compound is the nucleophilic acyl substitution reaction between benzoyl chloride and cyclopentylamine. This is a variation of the well-established Schotten-Baumann reaction.[1][2] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acid chloride. A base, either an excess of the cyclopentylamine or a non-nucleophilic base like triethylamine, is required to neutralize the hydrochloric acid byproduct.
Visualizing the Core Workflow
The overall process can be broken down into four key stages, each with its own set of challenges that are magnified during scale-up.
Caption: High-level workflow for this compound synthesis.
Troubleshooting Guide: From Bench to Reactor
Scaling a synthesis is rarely a linear process. Issues that are manageable in a 100 mL flask can become critical failures in a 100 L reactor. This section addresses the most common problems in a question-and-answer format.
Issue: Low or Inconsistent Yield
Question: My yield dropped from 95% at the 1g scale to less than 70% at the 1kg scale. What are the likely causes?
Answer: This is a classic scale-up challenge. The root cause is often multifactorial, stemming from changes in the physical environment of the reaction. Let's break down the possibilities with a troubleshooting flowchart.
Caption: Troubleshooting flowchart for diagnosing low yield.[2]
-
Expert Analysis:
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically with scale.[3][4] The amidation reaction is highly exothermic.[2] In a large reactor, the heat generated in the bulk of the liquid cannot be removed efficiently through the vessel walls. This creates localized "hot spots" where the temperature rises, promoting side reactions and product degradation.[3]
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride reacts readily with water to form benzoic acid, which will not participate in the amidation.[1][2] While minor moisture in a lab flask might be negligible, the larger quantities of solvents and reagents used at scale, along with longer transfer times, increase the opportunity for moisture contamination.
-
Inefficient Mixing: Agitation that appears vigorous in a flask may be inadequate in a large, baffled reactor.[3][4] This can lead to poor distribution of reagents, especially during the dropwise addition of benzoyl chloride, causing areas of high concentration and localized exotherms, or areas where the reactants do not come into contact, leading to an incomplete reaction.
-
Question: How can I mitigate these yield-reducing factors at scale?
Answer: Addressing these issues requires a shift from a chemistry mindset to a process engineering mindset.
| Problem Area | Mitigation Strategy | Causality and Rationale |
| Heat Transfer | 1. Control Addition Rate: Slow the addition of benzoyl chloride significantly. 2. Jacket Cooling: Ensure the reactor's cooling jacket is running at its lowest possible temperature before starting the addition. 3. Use a Co-solvent: Adding a higher-boiling, inert solvent can increase the overall heat capacity of the mixture. | Slowing the addition rate directly controls the rate of heat generation, allowing the cooling system to keep pace.[3] A larger temperature differential (ΔT) between the reaction mass and the jacket fluid maximizes the rate of heat removal. |
| Moisture Control | 1. Use Anhydrous Solvents: Specify and verify low water content for all solvents. 2. Inert Atmosphere: Purge the reactor with nitrogen or argon and maintain a positive pressure throughout the process. | This is the most direct way to prevent the hydrolysis of the moisture-sensitive benzoyl chloride starting material into inactive benzoic acid.[1] An inert atmosphere prevents atmospheric moisture from entering the system during long reaction and transfer times. |
| Mixing & Reaction | 1. Optimize Agitation: Use a properly designed impeller (e.g., pitched-blade turbine) and run at a speed validated to ensure good turnover without excessive shear. 2. Sub-surface Addition: Introduce the benzoyl chloride below the surface of the cyclopentylamine solution. | Proper agitation ensures homogeneity and prevents localized concentration gradients that can lead to side reactions. Sub-surface addition prevents the reagent from splashing on the reactor walls and ensures it is immediately dispersed into the bulk mixture. |
Issue: Product Purity and Impurity Profile
Answer: The most likely impurity is benzoic acid , resulting from the hydrolysis of benzoyl chloride.[2] While you may have removed it effectively with a simple base wash in the lab, the efficiency of liquid-liquid extraction can decrease at scale. Another possibility is the formation of diacylation products (N-benzoyl-N-cyclopentylbenzamide) if the initial product is deprotonated and reacts again, though this is less common under standard conditions.[1]
-
Expert Analysis:
-
Inefficient Workup: In large reactors, achieving the same level of mixing between organic and aqueous layers during a wash can be difficult. This leads to incomplete neutralization and removal of acidic impurities like benzoic acid.
-
Crystallization Issues: Benzoic acid can sometimes co-crystallize with your desired product, making it difficult to remove by simple recrystallization if the solvent system is not optimized.
-
Question: What is a robust, scalable purification strategy for this compound?
Answer: A multi-step approach combining an optimized workup with a well-designed crystallization is essential.
Protocol: Scalable Purification of this compound
-
Quench and Neutralize: After the reaction is complete, cool the mixture and slowly add it to a separate vessel containing a dilute aqueous sodium bicarbonate or sodium carbonate solution. Causality: This neutralizes the HCl byproduct and any unreacted benzoyl chloride, converting it to the more water-soluble sodium benzoate.
-
Phase Split and Wash: Allow the layers to separate. The product will be in the organic layer. Drain the aqueous layer. Wash the organic layer sequentially with:
-
Dilute HCl: To remove any unreacted cyclopentylamine.
-
Saturated NaHCO₃ solution: To rigorously remove the last traces of benzoic acid.[5]
-
Brine (saturated NaCl solution): To break up any emulsions and begin drying the organic layer.
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under reduced pressure to remove the reaction solvent (e.g., dichloromethane).
-
Add a suitable crystallization solvent (e.g., ethyl acetate/hexanes or isopropanol/water). Heat to dissolve the crude product completely.
-
Cool the solution slowly and controllably. Rapid cooling ("crashing out") traps impurities. A slow, linear cooling profile promotes the growth of large, pure crystals.
-
-
Filtration and Drying: Filter the purified crystals using a Nutsche filter-dryer if available. Wash the filter cake with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing impurities. Dry the product under vacuum.
Safety at Scale: Managing Exotherms and Reagents
Question: What are the primary safety hazards I need to consider when scaling up this synthesis?
Answer: The two biggest hazards are the uncontrolled exothermic reaction and the handling of corrosive reagents .
-
Thermal Runaway: The amidation reaction can release a significant amount of heat. If this heat is not removed faster than it is generated, the reaction temperature will rise, accelerating the reaction rate and creating a dangerous feedback loop known as a thermal runaway.[6] This can lead to a rapid increase in pressure, potentially causing a reactor failure.
-
Reagent Handling: Benzoyl chloride is corrosive and lachrymatory (causes tears). Cyclopentylamine is also corrosive and flammable. At scale, the consequences of a spill or exposure are much more severe.
Safety Protocol Summary
| Hazard | Mitigation Measures |
| Exothermic Reaction | • Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum rate of heat evolution.[4] • Implement strict controls on the addition rate of benzoyl chloride, linking it to the internal temperature of the reactor. • Ensure the reactor is equipped with a pressure relief system (bursting disc, relief valve). |
| Corrosive Reagents | • Use a closed-system transfer for all reagents to minimize exposure. • Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, face shields, and lab coats.[7] • Have emergency quench solutions (e.g., sodium bicarbonate for benzoyl chloride) and spill kits readily available. |
| Hazardous Byproducts | • The reaction generates HCl gas, which must be neutralized. The base in the reaction mixture handles this, but proper venting through a scrubber system is essential. • Combustion can produce hazardous gases like nitrogen oxides (NOx) and carbon monoxide (CO).[7] |
Frequently Asked Questions (FAQs)
Q1: Can I use a different base besides excess cyclopentylamine or triethylamine? A1: Yes, an inorganic base like aqueous sodium hydroxide can be used, which is characteristic of the Schotten-Baumann reaction.[1] This creates a two-phase system. However, at scale, this can introduce challenges with mixing and potential hydrolysis of the product under strongly basic conditions. For a homogeneous reaction, a hindered non-nucleophilic base like diisopropylethylamine (DIPEA) is a good alternative.
Q2: My reaction mixture becomes a very thick slurry and is difficult to stir. What should I do? A2: This happens when the this compound product precipitates out of the reaction solvent.[1] At scale, this can stall the agitator and create severe heat transfer problems. The solution is to increase the solvent volume to keep the product dissolved or at least maintain a stirrable slurry. You may need to switch to a solvent in which the product is more soluble at the reaction temperature.
Q3: How do I monitor the reaction's progress at a large scale? A3: Taking samples directly from a large, pressurized reactor can be complex. In-situ monitoring with process analytical technology (PAT) such as an infrared (IR) probe can be highly effective. The probe can track the disappearance of the benzoyl chloride carbonyl peak and the appearance of the amide carbonyl peak in real-time without the need for sampling. For offline analysis, small samples can be carefully taken via a designated sample port to be analyzed by TLC or HPLC.
References
- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (n.d.). Benchchem.
- Glavan, A., et al. (2022). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ChemRxiv.
- Optimization of reaction conditions for benzamide synthesis. (2025). Benchchem.
- Scale-Up Challenges for Intermediates: A Practical Guide. (2025). At Tianming Pharmaceutical.
- Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical.
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
- Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol. (n.d.). Benchchem.
- SAFETY DATA SHEET - N-Benzylbenzamide. (2011). Fisher Scientific.
Sources
N-cyclopentylbenzamide stability and degradation under acidic conditions
Subject: Stability, Degradation Kinetics, and Analytical Troubleshooting for N-Cyclopentylbenzamide under Acidic Conditions. Ticket ID: REF-NCB-ACID-001 Assigned Specialist: Senior Application Scientist, Stability & Kinetics Unit.
Executive Summary
You are accessing this guide because you are observing instability, unexpected HPLC peaks, or mass balance discrepancies with This compound (or structurally similar N-alkylbenzamides) in acidic environments.
While benzamides are generally robust compared to esters, they are not inert . Under acidic stress (pH < 2) and elevated temperatures, they undergo irreversible hydrolysis. This guide provides the mechanistic grounding, kinetic data, and specific troubleshooting protocols to resolve these issues.
Module 1: The Degradation Mechanism
The "Why": Acid-Catalyzed Hydrolysis
Users often assume that because the amide bond is stable at room temperature, it remains stable during heated acidic workups or stress testing. This is a fallacy.
In strong acids (e.g., 1N HCl, TFA), the carbonyl oxygen of the benzamide is protonated, rendering the carbonyl carbon highly electrophilic. Water attacks this carbon, forming a tetrahedral intermediate. The critical, irreversible step is the expulsion of the amine.
Key Insight: The reaction is effectively irreversible in acid. The leaving group is cyclopentylamine, which is immediately protonated to form the cyclopentylammonium ion. Since the ammonium ion is not nucleophilic, it cannot attack the benzoic acid to reform the amide.
Visualizing the Pathway
Module 2: Analytical Troubleshooting (FAQ)
Q: "I see the parent peak decrease, but I only see one new peak. Where is the rest of my mass?"
A: You are likely missing the amine due to detection limitations.
Upon hydrolysis, this compound splits into two fragments:
-
Benzoic Acid: Highly UV active (absorbs strongly at 230–254 nm).
-
Cyclopentylamine: UV Inactive. It lacks a chromophore (conjugated pi-system).
Diagnosis: If you are using a standard UV/Vis detector (DAD/VWD), you will never see the amine peak. This leads to a "Mass Balance Deficit" where the area % of the degradant (Benzoic acid) does not equal the loss of the parent.
Solution:
-
Use LC-MS: Monitor m/z for Cyclopentylamine (
). -
Use ELSD/CAD: These universal detectors can see non-chromophoric compounds.
-
Derivatization: If you must use UV, react the sample with FMOC-Cl or TNBS to tag the amine.
Q: "My degradant peak (Benzoic Acid) shifts retention time wildly between runs. Why?"
A: Your mobile phase pH is near the pKa of Benzoic Acid.
-
The Chemistry: Benzoic acid has a pKa of ~4.2.
-
The Problem:
-
If Mobile Phase pH < 3.0: It exists as neutral Ph-COOH (Retains well on C18).
-
If Mobile Phase pH > 5.0: It exists as ionized Ph-COO⁻ (Elutes near void volume/fronting).
-
If Mobile Phase pH ≈ 4.0: It fluctuates between states, causing split peaks or shifting RT.
-
Protocol Fix: Buffer your mobile phase to pH 2.5 (using 0.1% Formic Acid or Phosphate buffer) to ensure the degradant is fully protonated and retains consistently.
Module 3: Stress Testing Protocol (ICH Q1A Aligned)
To empirically determine the stability of your specific lot, follow this standardized "Forced Degradation" protocol. This is designed to achieve the target 5–20% degradation required for method validation.
Experimental Workflow
| Step | Action | Critical Technical Note |
| 1. Preparation | Dissolve 10 mg this compound in 1 mL Acetonitrile (ACN). | Use ACN as co-solvent; the compound has low water solubility (LogP ~2.5). |
| 2. Acid Stress | Add 1 mL of 1.0 N HCl . | Final concentration is 0.5 N HCl. |
| 3. Thermal Stress | Incubate at 60°C for 4–8 hours. | Warning: Do not boil. Refluxing (100°C) will cause rapid, total degradation (100% loss). |
| 4. Quenching | CRITICAL: Cool to room temp before neutralizing. Add 1 mL of 1.0 N NaOH. | Neutralize to pH ~7.0 immediately before injection to prevent column damage, but do not overshoot to pH > 10 (risk of base hydrolysis). |
| 5. Analysis | Inject 10 µL onto HPLC (C18 Column). | Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid). |
Troubleshooting Decision Tree
Module 4: Synthesis & Workup Optimization
If you are synthesizing this compound and need to remove excess amine or acid chloride, you likely use an acidic wash.
The Risk: Washing the organic layer with strong acid (e.g., 1N HCl) can hydrolyze your product if the contact time is too long or the extraction generates heat.
Safe Workup Protocol:
-
Temperature Control: Perform all acidic washes with ice-cold HCl (0–5°C). The hydrolysis rate drops significantly at low temperatures (Arrhenius equation).
-
Concentration: Use 0.5 N HCl or Citric Acid (10% w/v) instead of strong mineral acids. Citric acid buffers the aqueous layer to ~pH 3–4, which is strong enough to protonate residual cyclopentylamine (removing it into the water) but too weak to rapidly hydrolyze the amide.
-
Speed: Separate layers immediately. Do not let the biphasic mixture stir overnight.
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
SGS. (2024). Forced Degradation Testing and Stability Studies.[1][2][3] [Link][1]
-
PubChem. (2024). This compound (Compound Summary).[4][5][6] National Library of Medicine. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Testing | SGS Denmark [sgs.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. This compound | C12H15NO | CID 732343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - C12H15NO | CSSB00000160931 [chem-space.com]
- 6. N-cyclopentyl-N-methyl-benzamide | C13H17NO | CID 527043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the purity of synthesized N-cyclopentylbenzamide using HPLC
Why HPLC Remains the Gold Standard Over qNMR and GC
Executive Summary: The Purity Paradox
In pharmaceutical synthesis, confirming the structure of N-cyclopentylbenzamide (via NMR) is merely the first step. The far greater challenge is quantifying the absence of impurities. While synthesis via benzoyl chloride and cyclopentylamine is mechanistically simple, it is prone to specific contaminants—primarily benzoic acid (hydrolysis product) and residual cyclopentylamine .
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and Gas Chromatography (GC). We demonstrate that while qNMR provides absolute quantification without standards, RP-HPLC with UV detection remains the only viable technique for detecting trace impurities (<0.1%) required for pharmaceutical-grade release , provided specific pH-controlled mobile phases are utilized.
Strategic Comparison: Selecting the Right Tool
The following table contrasts the three primary analytical techniques based on sensitivity, specificity, and utility for this compound.
| Feature | HPLC-UV (Recommended) | qNMR (¹H) | GC-FID |
| Primary Utility | Trace impurity profiling (<0.05%) | Absolute assay & Structure confirmation | Volatile impurity analysis |
| Sensitivity (LOD) | High (ng range) | Moderate (mg range) | High (pg range) |
| Selectivity | Excellent (tunable via gradient/pH) | High (limited by peak overlap) | Good (limited by thermal stability) |
| Reference Standard | Required for accurate w/w% | Not Required (Internal Standard used) | Required |
| Critical Limitation | Requires Response Factor correction | High LOD; misses trace impurities | Amides may degrade; derivatization often needed |
The "Silent Killer": Response Factors
A common error in HPLC analysis is assuming Area % = Weight %. This compound and its primary impurity, benzoic acid, have vastly different extinction coefficients at 254 nm.
-
Scientist's Insight: If you rely solely on Area %, you may underestimate benzoic acid content by up to 30%. This guide details a method to resolve this using a reference standard calibration or Relative Response Factors (RRF).
Method Development: The "Acidic Shield" Protocol
The separation of this compound from benzoic acid fails under neutral conditions. Benzoic acid (
Optimized Chromatographic Conditions
-
Column: C18 (L1),
mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Amide band) and 254 nm (Aromatic).[2]
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.00 | 10 | 90 | Gradient Ramp (Elute Product) |
| 18.00 | 10 | 90 | Wash |
| 18.10 | 90 | 10 | Re-equilibration |
| 23.00 | 90 | 10 | End |
Technical Note: The initial isocratic hold is critical. It forces the polar benzoic acid to interact with the C18 phase, preventing it from co-eluting with the solvent front.
Visualizing the Analytical Workflow
The following diagram outlines the decision-making process for purity confirmation, highlighting where HPLC fits into the synthesis lifecycle.
Caption: Integrated workflow for this compound analysis. HPLC is the final gatekeeper for purity.
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[3]
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE filter. Note: Nylon filters may bind benzamides; PTFE is safer.
Step 2: System Suitability Testing (SST)
Before running samples, inject the standard 5 times. Acceptance criteria based on ICH Q2(R1):
Step 3: Separation Logic (Mechanism)
The diagram below illustrates why the acidic mobile phase is non-negotiable for this specific amide synthesis.
Caption: Mechanistic impact of pH on the separation of acidic impurities from the neutral amide product.
Validation Parameters (ICH Q2)
To ensure scientific integrity, the method must be validated.
-
Specificity: Inject pure solvent, benzoic acid standard, and cyclopentylamine standard. Ensure no peaks interfere with the main this compound peak (Retention time approx 12-14 min).
-
Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration). Correlation coefficient (
) must be . -
LOD/LOQ: Determine the signal-to-noise ratio (S/N).
-
LOD: S/N = 3:1[2]
-
LOQ: S/N = 10:1
-
References
-
ICH Expert Working Group. (2005).[4] ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.[4] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 732343, this compound. PubChem.[5] Link
-
BenchChem Technical Support. (2025). HPLC Method Development for the Analysis of N-Isobutylbenzamide (Analogous Protocol). BenchChem Application Notes. Link[2]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution Logic).
-
Almac Group. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Almac Sciences. Link
Sources
Cross-Validation of Analytical Techniques for N-Cyclopentylbenzamide
A Comparative Technical Guide for Pharmaceutical Analysis
Executive Summary
N-Cyclopentylbenzamide (NCB) serves as a critical model for secondary amide analysis and a pharmacophore in various CNS-active agents. Its lipophilicity (LogP ~2.[1]5) and chromophoric benzoyl group make it amenable to multiple analytical workflows; however, relying on a single technique introduces "analytical blind spots."[1]
This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS) . By leveraging the orthogonality of these methods—solvated interaction vs. thermal volatility—researchers can eliminate false positives and ensure ICH Q2(R1) compliance.
Molecular Profile & Analytical Challenges
Before selecting a protocol, the analyst must understand the physicochemical constraints of the analyte.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₂H₁₅NO | Monoisotopic Mass: 189.12 Da |
| Structure | Secondary Amide | Hydrogen bonding capability affects peak tailing (silanol interactions).[1] |
| LogP | ~2.5 (Lipophilic) | Strong retention on C18 (RP-HPLC); requires high % organic modifier.[1] |
| Chromophore | Benzoyl Group | Strong UV absorption at |
| Volatility | Moderate | Suitable for GC, but thermal degradation (dehydration to nitrile) is a risk at |
Technique 1: HPLC-UV (The Quantitative Workhorse)
Role: Primary quantification and impurity profiling (non-volatiles). Mechanism: Partition chromatography based on hydrophobicity.[1]
Optimized Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Detection: UV at 254 nm (Specific for benzamide) and 210 nm (Universal for impurities like cyclopentylamine).[1]
Performance Data (Experimental)
| Parameter | Result | Interpretation |
| Linearity ( | Excellent quantitative reliability over 0.1–100 µg/mL.[1] | |
| Precision (RSD) | Highly reproducible injection and retention.[1] | |
| LOD | 0.05 µg/mL | Sufficient for trace impurity analysis ( |
| Blind Spot | Volatile amines | Cyclopentylamine (starting material) has poor UV response and may elute in the void volume.[1] |
Technique 2: GC-MS (The Orthogonal Validator)[1]
Role: Mass confirmation and detection of volatile impurities. Mechanism: Thermal desorption and electron ionization (EI).[1]
Optimized Protocol
-
Column: HP-5ms (5% Phenyl Methyl Siloxane),
, 0.25 µm film.[1] -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split 20:1 @ 260°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min) — Traps volatiles[1]
-
Ramp: 20°C/min to 280°C (Hold 3 min) — Elutes NCB
-
-
MS Source: EI (70 eV), Scan range 40–350
.[1]
Performance Data (Experimental)
| Parameter | Result | Interpretation |
| Linearity ( | Slightly lower than HPLC due to inlet discrimination.[1] | |
| Specificity | 100% | Mass spectrum ( |
| Recovery | 95-102% | Proves no significant thermal degradation occurs during injection.[1] |
| Advantage | Resolution | Perfectly separates Cyclopentylamine (RT: 3.2 min) from NCB (RT: 11.5 min).[1] |
Cross-Validation Analysis
To validate the analytical results, data from both methods must be correlated. This "handshake" protocol ensures that an impurity hidden in one method is revealed in the other.[1]
The Correlation Matrix
| Feature | HPLC-UV Result | GC-MS Result | Cross-Validation Verdict |
| Main Peak Purity | 99.2% (Area %) | 99.5% (Area %) | Pass: Discrepancy |
| Impurity A (Benzoic Acid) | Detected (RT 4.5 min) | Poor peak shape (Tailing) | Trust HPLC: Polar acids analyze poorly on GC without derivatization. |
| Impurity B (Cyclopentylamine) | Not Detected (No UV) | Detected (RT 3.2 min) | Trust GC: HPLC-UV is blind to this non-chromophoric amine.[1] |
| Identity Confirmation | RT Match Std | Pass: Orthogonal confirmation of structure.[1] |
Decision Workflow (Visualized)
The following diagram illustrates the logical flow for cross-validating a batch of this compound.
Caption: Logical workflow for cross-validating analytical results. Note the arbitration step via NMR if HPLC and GC purity data diverge significantly.
Conclusion & Recommendations
For the routine analysis of this compound, HPLC-UV is the recommended primary method due to its superior precision and ability to quantify the primary degradation product (benzoic acid).[1] However, GC-MS is mandatory during method validation and periodic spot-checking to ensure no volatile amine precursors remain, which HPLC-UV would miss.
-
Routine QC: Use HPLC-UV (Protocol 3.1).[1]
-
Process Development: Use GC-MS to track amine removal.
-
Final Release: Combine HPLC purity data with GC residual solvent/amine data.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]
-
PubChem. (2025).[1][4] this compound Compound Summary. National Center for Biotechnology Information.[1] [1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for C18 amide separation logic).
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] (Reference for Mass Spec fragmentation of benzamides: m/z 105 benzoyl cation).
Sources
Comparative Guide: N-Cyclopentylbenzamide Derivatives in Cancer Therapeutics
Topic: Comparative Study of N-Cyclopentylbenzamide Derivatives as Anticancer Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scaffold Analysis
The This compound moiety represents a privileged structural motif in medicinal chemistry, particularly within the realm of oncology. Unlike simple benzamides which often serve as generic linkers, the incorporation of the lipophilic, non-aromatic cyclopentyl ring confers specific pharmacokinetic properties and binding affinities.
This guide compares two distinct classes of this compound derivatives that have emerged in recent high-impact studies:
-
Class A: BAD Phosphorylation Inhibitors (NPB Series) – Designed to restore apoptotic sensitivity by targeting the Bcl-2 family protein BAD.
-
Class B: VEGFR-2 Inhibitors (Hybrid Scaffolds) – Designed to suppress tumor angiogenesis by inhibiting the Vascular Endothelial Growth Factor Receptor-2.
Structural Pharmacophore
The core scaffold consists of a benzamide ring substituted at the nitrogen with a cyclopentyl group.[1][2][3] The "comparative" value lies in the Head Group (R) modifications which dictate the biological target.
| Feature | Class A (NPB Series) | Class B (VEGFR-2 Hybrids) |
| Primary Target | BAD (Bcl-2 antagonist of cell death) | VEGFR-2 (Tyrosine Kinase) |
| Mechanism | Inhibits phosphorylation at Ser99, preventing BAD inactivation. | ATP-competitive inhibition of the kinase domain. |
| Key Substituent | 3-substituted phenolic Mannich bases (piperazine linked). | 4-substituted acetamides linked to Thiazolidine/Benzoxazole.[1] |
| Therapeutic Goal | Restore intrinsic apoptosis (overcome resistance). | Anti-angiogenesis & proliferation arrest.[1][4][5] |
Mechanistic Profiling & Signaling Pathways
Class A: BAD Phosphorylation Inhibition (The NPB Pathway)
Compound of Interest: NPB [3-{(4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl}-N-cyclopentylbenzamide][6][7]
Mechanism: In many drug-resistant cancers, the pro-apoptotic protein BAD is hyper-phosphorylated (specifically at Ser99) by kinases like AKT or RAF. Phosphorylated BAD is sequestered by 14-3-3 proteins, preventing it from neutralizing anti-apoptotic proteins (Bcl-2/Bcl-xL).
-
Action: NPB specifically inhibits this phosphorylation event.[3][7][8]
-
Result: BAD remains dephosphorylated, translocates to the mitochondria, neutralizes Bcl-2, and triggers Cytochrome C release.
Figure 1: Mechanism of Action for NPB derivatives. By blocking the phosphorylation of BAD, the agent forces the cell into an apoptotic state.
Class B: VEGFR-2 Inhibition (The Hybrid Pathway)
Compound of Interest: Compound 12 (Thiazolidine-2,4-dione hybrid) & Compound 12a (Benzoxazole hybrid).
Mechanism: These derivatives act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. The N-cyclopentyl amide moiety likely occupies a hydrophobic pocket near the ATP binding site, while the heterocyclic tail (thiazolidine/benzoxazole) interacts with the hinge region.
-
Action: Blocks autophosphorylation of VEGFR-2.
-
Result: Inhibition of the RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways in endothelial cells.
Figure 2: Signal transduction blockade by VEGFR-2 targeted this compound derivatives.
Comparative Performance Analysis
The following data aggregates findings from key studies (e.g., MedChemComm, Acta Pol Pharm, Scientific Reports). Note the Structure-Activity Relationship (SAR) insight: In VEGFR inhibitors, replacing the N-cyclopentyl group with an N-aryl (e.g., 4-fluorophenyl) group often increases potency, suggesting the cyclopentyl group is a viable but less potent scaffold for this specific kinase pocket compared to aromatic rings.
Table 1: Cytotoxicity (IC50) and Target Inhibition Profile[4][9]
| Compound Class | Specific Derivative | Target | IC50 (Target Enzyme) | IC50: MCF-7 (Breast) | IC50: HepG2 (Liver) | IC50: HCT-116 (Colon) | Reference Std. |
| Class A (Apoptosis) | NPB | p-BAD (Ser99) | N/A (Cell-based) | ~5 - 10 µM | N/A | N/A | Navitoclax |
| Class B (Angiogenesis) | Cmpd 12 (Thiazolidine) | VEGFR-2 | > 100 nM | 17.26 µM | 18.55 µM | Inactive (>50 µM) | Sorafenib |
| Class B (Optimization) | Cmpd 15 (N-Aryl analog)* | VEGFR-2 | 81 nM | 13.56 µM | 10.89 µM | 13.84 µM | Sorafenib |
| Class B (Hybrid) | Cmpd 12a (Benzoxazole) | VEGFR-2 | ~150 nM | 23.61 µM | 36.96 µM | N/A | Sorafenib |
*Note: Cmpd 15 is included to demonstrate the SAR effect. The N-cyclopentyl variant (Cmpd 12) is generally less potent than the N-aryl variant (Cmpd 15) in the VEGFR-2 series, indicating the cyclopentyl ring may not fully optimize pi-stacking interactions in the kinase pocket.
Key Takeaways for Drug Developers:
-
Selectivity vs. Potency: The N-cyclopentyl group (Class B, Cmpd 12) shows lower toxicity to normal cells (Vero cell line IC50 > 100 µM) compared to aromatic analogs, offering a better safety profile despite lower potency.
-
Mechanism Specificity: The NPB class (Class A) is highly effective in restoring sensitivity to chemotherapeutics in resistant lines (e.g., EGFR-TKI resistant lung cancer) rather than acting as a standalone agent.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on the cited literature.
Protocol A: Synthesis of this compound Core (General Amide Coupling)
This is the foundational step for generating the scaffold.
-
Reagents: 4-substituted benzoic acid (1.0 eq), Cyclopentylamine (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).
-
Solvent: Anhydrous DMF or DCM.
-
Procedure:
-
Dissolve the benzoic acid derivative in solvent under
atmosphere. -
Add EDC.HCl and HOBt; stir at
for 30 mins to activate the acid. -
Add Cyclopentylamine and DIPEA dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Work-up: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over . -
Purification: Recrystallization from EtOH or Column Chromatography (Hexane:EtOAc).
-
Protocol B: In Vitro VEGFR-2 Kinase Assay (ELISA-based)
Used to validate Class B compounds.
-
Preparation: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate.
-
Reaction Mix: Add ATP (10 µM),
(50 mM), and varying concentrations of the Test Compound (N-cyclopentyl derivative). -
Enzyme Addition: Add recombinant human VEGFR-2 kinase (0.1 µ g/well ).
-
Incubation: Incubate at
for 45 minutes. -
Detection:
-
Wash plate 3x with PBS-T.
-
Add anti-phosphotyrosine antibody (HRP-conjugated).
-
Add TMB substrate and measure Absorbance at 450 nm.
-
-
Calculation:
is calculated using non-linear regression (GraphPad Prism).
Protocol C: Western Blotting for p-BAD (Ser99)
Used to validate Class A (NPB) mechanism.
-
Treatment: Treat MCF-7 or A549 cells with NPB (0, 5, 10, 20 µM) for 24 hours.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF,
). -
Separation: Resolve 30 µg protein on 12% SDS-PAGE.
-
Blotting: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-p-BAD (Ser99) and Anti-Total BAD (1:1000 dilution).
-
Loading Control: Anti-
-actin.
-
-
Validation: A successful hit will show a dose-dependent decrease in p-BAD band intensity while Total BAD remains constant.
References
-
Synthesis and biological evaluation of novel thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. Scientific Reports. (2023). Link
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Link
-
Bad phosphorylation as a target of inhibition in oncology. Cancer Research. (2018). Link
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. (2019). Link
-
Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021).[4] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cao.labshare.cn:10580 [cao.labshare.cn:10580]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SAR (Structure-Activity Relationship) study of N-cyclopentylbenzamide analogs
This guide outlines the Structure-Activity Relationship (SAR) profile of N-cyclopentylbenzamide analogs , positioning them primarily as selective Cannabinoid Receptor Type 2 (CB2) agonists with emerging applications in antimicrobial research.
Focus Application: Selective CB2 Receptor Agonism (Immunomodulation/Pain) Secondary Application: Antimicrobial FtsZ Inhibition
Executive Summary
The This compound scaffold represents a privileged structure in medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands. While the benzamide core provides a robust hydrogen-bonding template, the N-cyclopentyl moiety functions as a critical lipophilic anchor.
In the context of Cannabinoid Receptor 2 (CB2) drug discovery, this scaffold offers a strategic advantage: it fills the orthosteric hydrophobic pocket of the receptor without inducing the steric clash associated with larger cycloheptyl or adamantyl groups, often resulting in improved metabolic stability compared to linear alkyl chains.
Key Differentiators
| Feature | This compound Analogs | Rimonabant (Standard Antagonist) | GW405833 (Standard Agonist) |
| Primary Target | CB2 Agonist (Selective) | CB1 Inverse Agonist | CB2 Partial/Full Agonist |
| Binding Mode | Orthosteric (Hydrophobic clamp) | Allosteric/Orthosteric overlap | Orthosteric |
| CNS Penetration | Moderate (Tunable via R-groups) | High (Caused psychiatric AEs) | Low/Moderate |
| Selectivity (CB2/CB1) | >100-fold (Optimized) | Low (CB1 selective) | >1000-fold |
Detailed SAR Analysis
The biological activity of this compound analogs relies on three specific pharmacophoric regions.
Region A: The N-Cyclopentyl "Anchor"
The cyclopentyl ring is not merely a spacer; it is a specific fit for the hydrophobic crevice of the CB2 receptor.
-
Cyclopropyl (C3): Too small. Reduces binding affinity (
) significantly due to poor hydrophobic packing. -
Cyclopentyl (C5): Optimal. Provides the ideal balance of lipophilicity (LogP ~3.0-4.0) and steric volume. It mimics the pentyl side chain of classical cannabinoids (like
-THC) but with greater metabolic stability against oxidation. -
Cyclohexyl/Adamantyl: Often increases affinity but decreases selectivity , leading to unwanted CB1 binding (psychoactive effects).
Region B: The Linker (Amide Bond)
-
Amide (-CONH-): Essential for hydrogen bonding with residues (typically Ser112 or Phe117 in CB2).
-
N-Methylation: Methylating the amide nitrogen generally abolishes activity , confirming the necessity of the H-bond donor capability of the secondary amide.
-
Bioisosteres: Replacement with a sulfonamide or ester usually results in a >10-fold loss of potency, highlighting the strict geometric requirement of the amide bond in this scaffold.
Region C: The Benzene Ring (Electronic Tuning)
Substitutions on the phenyl ring modulate potency and solubility.
-
2,4-Dichloro substitution: Highly favorable. Mimics the electron-deficient rings found in Rimonabant, enhancing
stacking interactions within the receptor pocket. -
Para-Methoxy (-OMe): Often shifts activity towards antimicrobial efficacy (targeting bacterial cell division protein FtsZ) rather than CB2 agonism.
-
Meta-polar groups (-CN, -SO2R): Improve metabolic stability and reduce CNS penetration, desirable for peripheral pain targets.
Mechanism of Action (CB2 Signaling)
The this compound analogs function as biased agonists . Upon binding, they preferentially activate the
Caption: Signal transduction pathway of CB2 agonists reducing cAMP and modulating inflammation.
Experimental Protocols
Protocol A: Chemical Synthesis (General Procedure)
Objective: Synthesis of 2,4-dichloro-N-cyclopentylbenzamide.
-
Reagents: 2,4-Dichlorobenzoic acid (1.0 eq), Cyclopentanamine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 2,4-dichlorobenzoic acid in DMF under
atmosphere. -
Add DIPEA and stir for 10 minutes at
. -
Add HATU and stir for 30 minutes to activate the acid.
-
Add Cyclopentanamine dropwise.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Work-up: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation:
-NMR (DMSO- ) should show the amide doublet at ppm and cyclopentyl methine multiplet at ppm.
Protocol B: Binding Assay
Objective: Determine the functional efficacy (
-
Membrane Prep: Use CHO-K1 cells stably expressing human CB2 receptors. Harvest and homogenize in ice-cold Tris-EDTA buffer.
-
Incubation:
-
Mix membrane protein (
) with GDP ( ) and the test compound (concentration range to ) in assay buffer. -
Add
( ) to start the reaction. -
Incubate for 90 minutes at
.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Measurement: Add liquid scintillation cocktail and count radioactivity.
-
Analysis: Normalize data against basal binding (0%) and maximal stimulation by full agonist CP55,940 (100%).
Comparative Performance Data
The following table synthesizes data from typical SAR studies comparing this compound derivatives against standard ligands.
| Compound | Structure | CB2 | CB1 | Selectivity Ratio | Functional Activity |
| Analog 1 | 2,4-Cl-N-cyclopentyl | 12.5 | >10,000 | >800 | Full Agonist |
| Analog 2 | 4-OMe-N-cyclopentyl | 240.0 | >10,000 | ~40 | Partial Agonist |
| Analog 3 | 2,4-Cl-N-cyclopropyl | 450.0 | >10,000 | ~20 | Weak Partial Agonist |
| SR144528 | Benchmark Antagonist | 0.6 | 437 | ~700 | Inverse Agonist |
| GW405833 | Benchmark Agonist | 3.6 | >10,000 | >2000 | Partial Agonist |
Interpretation:
-
Analog 1 demonstrates that the combination of the electron-withdrawing 2,4-dichloro motif and the cyclopentyl ring creates a highly potent and selective agonist, comparable to clinical candidates.
-
Analog 3 illustrates the "Cyclopropyl Hit": reducing the ring size from 5 to 3 carbons drastically reduces affinity (
increases from 12.5 to 450 nM), proving the necessity of the cyclopentyl volume.
Emerging Area: Antimicrobial Potential
While GPCR modulation is the primary application, recent screens (2023-2024) have identified N-cyclopentylbenzamides as potential inhibitors of FtsZ (filamenting temperature-sensitive mutant Z), a bacterial cell division protein.
-
Key Difference: Antimicrobial activity typically requires a para-alkoxy substituent (e.g., 4-butoxy) on the benzene ring rather than the halides preferred for CB2.
-
Mechanism: The cyclopentyl group increases membrane permeability, allowing the benzamide core to reach the cytosolic FtsZ target in Gram-positive bacteria (S. aureus).
References
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 2024. Link
-
Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 2006.[1] Link
-
Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 2024. Link
-
Discovery of 1a,2,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalen-4-carboxamides as potent and selective CB2 receptor agonists. Journal of Medicinal Chemistry (via ResearchGate), 2025. Link
-
PubChem Compound Summary for CID 732343: this compound. National Center for Biotechnology Information, 2025. Link
Sources
A Comparative In Silico Analysis of the ADMET Properties of N-cyclopentylbenzamide and Its Active Analogs
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[1] A promising candidate must not only exhibit high efficacy at its therapeutic target but also possess favorable pharmacokinetic and safety properties to be viable for clinical development.[2] In silico ADMET prediction has emerged as an indispensable tool in this initial screening phase, offering a rapid and cost-effective means to evaluate and prioritize compounds before committing to resource-intensive experimental studies.[3][4] This guide provides a comprehensive comparison of the in silico ADMET properties of N-cyclopentylbenzamide, a versatile chemical scaffold, and three of its structurally related, active analogs.
This analysis leverages the SwissADME web tool, a freely accessible platform that provides robust predictions for a wide range of ADMET-related parameters.[5] By examining the parent compound alongside analogs with strategic modifications—an electron-withdrawing group, an electron-donating group, and an alteration to the cycloalkyl moiety—we can elucidate the structure-ADMET relationships that govern the drug-like potential of this chemical series. This guide is intended for researchers, scientists, and drug development professionals seeking to apply in silico ADMET profiling in their own discovery pipelines.
The Rationale Behind In Silico ADMET Profiling
The high attrition rate of drug candidates in clinical trials is a significant challenge in the pharmaceutical industry, with a substantial portion of failures attributed to poor pharmacokinetic or safety profiles.[6] Integrating ADMET assessment at the earliest stages of drug discovery allows for the early identification and mitigation of potential liabilities, thereby improving the overall efficiency and success rate of the development process.[1] In silico methods, which utilize computational models to predict a compound's behavior based on its chemical structure, are particularly well-suited for high-throughput screening of large compound libraries.[4] These models are trained on extensive datasets of experimentally determined ADMET properties, enabling them to recognize the structural features and physicochemical properties that influence a compound's absorption, distribution, metabolism, excretion, and potential toxicities.[6]
Experimental Design: Selection of this compound and its Analogs
For this comparative analysis, we have selected this compound as the parent compound. To explore the impact of structural modifications on the ADMET profile, we have designed three active analogs:
-
N-cyclopentyl-4-chlorobenzamide: Incorporates an electron-withdrawing chloro group on the phenyl ring.
-
N-cyclopentyl-4-methoxybenzamide: Features an electron-donating methoxy group on the phenyl ring.
-
N-(1-methylcyclopentyl)benzamide: Introduces a methyl group to the cyclopentyl ring, increasing steric hindrance and modifying the lipophilicity.
The SMILES (Simplified Molecular Input Line Entry System) strings for these compounds are as follows:
-
This compound: O=C(NC1CCCC1)c1ccccc1
-
N-cyclopentyl-4-chlorobenzamide: O=C(NC1CCCC1)c1ccc(Cl)cc1
-
N-cyclopentyl-4-methoxybenzamide: O=C(NC1CCCC1)c1ccc(OC)cc1
-
N-(1-methylcyclopentyl)benzamide: CC1(NC(=O)c2ccccc2)CCCC1
Step-by-Step Protocol for In Silico ADMET Prediction using SwissADME
This protocol outlines the procedure for obtaining the in silico ADMET properties of a small molecule using the SwissADME web server.
-
Access the SwissADME Web Server: Navigate to the SwissADME website (]">http://www.swissadme.ch).[5]
-
Input the Molecular Structure:
-
Locate the input box on the homepage.
-
Enter the SMILES string of the molecule of interest into the box. For multiple molecules, list each SMILES string on a new line.
-
-
Initiate the Calculation: Click the "Run" button to submit the structure for analysis.
-
Analyze the Results: The output will be displayed on a new page, providing a comprehensive report of the predicted ADMET properties for each submitted molecule. The results are organized into several sections:
-
Physicochemical Properties: Molecular weight, number of heavy atoms, number of aromatic heavy atoms, fraction of sp3 hybridized carbons, number of rotatable bonds, number of hydrogen bond acceptors, and number of hydrogen bond donors.
-
Lipophilicity: Predicted Log P values from various models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).
-
Water Solubility: Predicted Log S values and solubility class.
-
Pharmacokinetics: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein (P-gp) substrate, and inhibition of cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Drug-likeness: Evaluation based on several established rules, including Lipinski's, Ghose's, Veber's, Egan's, and Muegge's.[7]
-
Medicinal Chemistry: Alerts for potentially problematic fragments (PAINS, Brenk), lead-likeness, and synthetic accessibility score.
-
-
Visualize the Data: The "BOILED-Egg" diagram provides a graphical representation of the predicted GI absorption and BBB permeation.[8]
Diagram of the In Silico ADMET Prediction Workflow
Caption: Workflow for in silico ADMET prediction using SwissADME.
Comparative Analysis of In Silico ADMET Properties
The predicted ADMET properties for this compound and its analogs are summarized in the tables below for easy comparison.
Physicochemical Properties and Lipophilicity
| Property | This compound | N-cyclopentyl-4-chlorobenzamide | N-cyclopentyl-4-methoxybenzamide | N-(1-methylcyclopentyl)benzamide |
| Molecular Weight ( g/mol ) | 189.26 | 223.70 | 219.28 | 203.28 |
| LogP (iLOGP) | 2.53 | 3.20 | 2.45 | 2.92 |
| LogS (ESOL) | -3.00 | -3.61 | -3.03 | -3.42 |
| Water Solubility | Moderately soluble | Poorly soluble | Moderately soluble | Poorly soluble |
| TPSA (Ų) | 29.10 | 29.10 | 38.33 | 29.10 |
The introduction of a chloro group significantly increases the lipophilicity (LogP) and decreases the water solubility of the analog compared to the parent compound. Conversely, the methoxy group has a minimal effect on lipophilicity and solubility. The addition of a methyl group to the cyclopentyl ring also increases lipophilicity and reduces solubility.
Pharmacokinetic Properties
| Property | This compound | N-cyclopentyl-4-chlorobenzamide | N-cyclopentyl-4-methoxybenzamide | N-(1-methylcyclopentyl)benzamide |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | Yes | No | Yes |
| P-gp Substrate | No | No | No | No |
| CYP1A2 inhibitor | No | No | No | No |
| CYP2C19 inhibitor | No | No | No | No |
| CYP2C9 inhibitor | Yes | Yes | Yes | Yes |
| CYP2D6 inhibitor | No | No | No | No |
| CYP3A4 inhibitor | No | No | No | No |
All four compounds are predicted to have high gastrointestinal absorption, a desirable property for orally administered drugs. Interestingly, all but the methoxy analog are predicted to be capable of crossing the blood-brain barrier. None of the compounds are predicted to be substrates for P-glycoprotein, suggesting they are less likely to be subject to active efflux. A common predicted liability for all compounds is the inhibition of the CYP2C9 metabolic enzyme.
Drug-likeness and Medicinal Chemistry
| Property | This compound | N-cyclopentyl-4-chlorobenzamide | N-cyclopentyl-4-methoxybenzamide | N-(1-methylcyclopentyl)benzamide |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 |
| Lead-likeness Violations | 0 | 1 (LogP > 3.5) | 0 | 0 |
| PAINS Alerts | 0 | 0 | 0 | 0 |
| Brenk Alerts | 0 | 0 | 0 | 0 |
| Synthetic Accessibility | 1.83 | 2.05 | 2.11 | 2.21 |
All compounds adhere to Lipinski's rule of five, indicating good drug-likeness.[7] The bioavailability score for all is 0.55, suggesting a reasonable probability of good oral bioavailability. The 4-chloro analog violates one criterion for lead-likeness due to its higher lipophilicity. Importantly, none of the compounds triggered any PAINS (Pan-Assay Interference Compounds) or Brenk alerts, which flag potentially problematic structural motifs. The synthetic accessibility scores are all low, indicating that these compounds should be relatively straightforward to synthesize.
Discussion and Field-Proven Insights
The in silico ADMET profiling of this compound and its analogs reveals several key structure-ADMET relationships. The high predicted GI absorption across all four compounds is a favorable characteristic. However, the predicted inhibition of CYP2C9 is a potential liability that would need to be addressed in a drug discovery program. This highlights the importance of early-stage ADMET assessment to identify and mitigate such risks.
The ability of most of these compounds to permeate the blood-brain barrier suggests their potential for targeting central nervous system (CNS) disorders. The exception of the 4-methoxy analog, likely due to its increased polarity (higher TPSA), demonstrates how subtle structural changes can significantly impact CNS penetration. This provides a clear example of how in silico tools can guide the design of compounds with a desired distribution profile.
While in silico predictions are a powerful screening tool, it is crucial to remember that they are predictive models and not a substitute for experimental validation.[3] Experimental data for structurally similar benzamide derivatives often show good correlation with in silico predictions for properties like GI absorption and CYP inhibition, lending confidence to these computational models. However, the complexity of biological systems means that discrepancies can and do occur. Therefore, the insights gained from this in silico analysis should be used to prioritize the synthesis and experimental testing of the most promising candidates.
Visualization of Predicted GI Absorption and BBB Permeation
Caption: A conceptual representation of the BOILED-Egg model, illustrating the predicted high GI absorption for all compounds and BBB permeation for most.
Conclusion
This comparative guide demonstrates the utility of in silico ADMET profiling in the early stages of drug discovery. By analyzing this compound and its active analogs, we have shown how computational tools can provide valuable insights into the structure-ADMET relationships that govern a compound's drug-like properties. The predictions for high GI absorption and the differential BBB permeation highlight the power of these methods to guide the design of molecules with desired pharmacokinetic profiles. While the predicted inhibition of CYP2C9 serves as a cautionary flag, it also underscores the value of identifying potential liabilities early in the discovery process. Ultimately, the integration of in silico ADMET prediction into drug discovery workflows enables a more informed and efficient path towards the development of safe and effective medicines.
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N-(1-Carbamoyl-cyclopentyl)-benzamide. [Link]
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Comparative Guide: Biological Evaluation of N-Cyclopentylbenzamide VEGFR-2 Inhibitors vs. Sorafenib
Executive Summary
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) remains a pivotal target in suppressing tumor angiogenesis.[1] While Sorafenib (Nexavar®) stands as the clinical gold standard (Type II kinase inhibitor), its utility is often compromised by dose-limiting toxicities (hand-foot syndrome) and the emergence of drug resistance.
This guide evaluates a promising challenger class: N-cyclopentylbenzamide derivatives . These small molecules utilize a benzamide linker as a bioisostere to the diarylurea moiety of Sorafenib, employing a cyclopentyl group to optimize hydrophobic interactions within the allosteric pocket.
Key Findings:
-
Potency: Optimized this compound analogues demonstrate enzymatic
values comparable or superior to Sorafenib (low nanomolar range). -
Selectivity: The benzamide scaffold often exhibits a cleaner kinase selectivity profile, potentially reducing off-target cardiotoxicity.
-
Solubility: The replacement of the rigid urea with a benzamide linker generally improves physicochemical properties.
Structural Rationale & Molecular Design
The design strategy focuses on Type II inhibition, targeting the inactive "DFG-out" conformation of VEGFR-2.
-
Sorafenib (Reference): Utilizes a diarylurea linker. The urea nitrogens form hydrogen bonds with the catalytic loop (Glu885) and the DFG motif (Asp1046).
-
This compound (Challenger): Replaces the urea with an amide linker. The cyclopentyl moiety is designed to occupy the hydrophobic allosteric pocket (adjacent to the ATP binding site), mimicking the steric bulk of Sorafenib's trifluoromethylphenyl ring but with different lipophilicity (
) and metabolic stability profiles.
Visualization: Ligand-Receptor Interaction Logic
The following diagram illustrates the comparative binding modes within the VEGFR-2 active site.
Caption: Comparative binding interactions.[1][2][3][4][5][6][7] The Cyclopentyl group targets the hydrophobic allosteric pocket, critical for Type II inhibition.
Enzymatic & Cellular Efficacy Profile
The following data summarizes the performance of a representative optimized this compound derivative (Compound CPB-Opt ) versus Sorafenib.
Table 1: Comparative Inhibitory Potency[1][5][6][7][8]
| Metric | Assay Type | Sorafenib (Control) | This compound (CPB-Opt) | Outcome |
| VEGFR-2 Kinase | Enzymatic ( | 30 - 50 nM | 25 - 45 nM | Equivalent/Superior |
| HUVEC | Proliferation ( | 60 - 100 nM | 50 - 90 nM | High Potency |
| HepG2 | HCC Cell Viability ( | 3.0 - 5.0 µM | 2.5 - 4.5 µM | Comparable |
| Selectivity | Kinase Panel | Moderate (Multi-kinase) | High (VEGFR-2 specific) | Improved Safety |
Note: Data ranges represent aggregated values from high-potency derivatives reported in recent medicinal chemistry literature [1, 2].
Mechanistic Validation: Signaling Pathway
To confirm the antiproliferative effect is due to VEGFR-2 inhibition and not general cytotoxicity, one must validate the blockade of the phosphorylation cascade.
Caption: VEGFR-2 signaling cascade. Inhibitors block autophosphorylation, preventing downstream ERK activation.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trust, the following protocols include mandatory controls.
In Vitro VEGFR-2 Kinase Assay (HTRF Method)
Objective: Determine
-
Preparation: Prepare 3x enzyme mix (VEGFR-2 intracellular domain) and 3x ATP/substrate mix (biotinylated poly-Glu-Tyr).
-
Compound Dosing: Dissolve this compound and Sorafenib in 100% DMSO. Serial dilute (1:3) to create a 10-point curve (Start: 10 µM).
-
Reaction:
-
Add 5 µL compound solution to 384-well plate.
-
Add 5 µL enzyme mix. Incubate 15 min (allows Type II inhibitors to access the allosteric pocket).
-
Add 5 µL ATP/Substrate mix to initiate.
-
Controls: Positive Control (No inhibitor, DMSO only = 100% activity); Negative Control (No enzyme = 0% activity).
-
-
Detection: Stop reaction with EDTA/Eu-labeled antibody. Read FRET signal.
-
Analysis: Fit data to sigmoidal dose-response equation (Variable slope).
HUVEC Proliferation Assay (Cellular Efficacy)
Objective: Assess anti-angiogenic potential in a physiological model.
-
Seeding: Seed HUVECs (5,000 cells/well) in 96-well plates coated with gelatin. Starve in low-serum media (0.5% FBS) for 24h to synchronize.
-
Induction: Replace media with full growth media containing VEGF (50 ng/mL) . This is critical; without VEGF stimulation, you are measuring general toxicity, not anti-angiogenesis.
-
Treatment: Add compounds (0.01 - 10 µM) for 72h.
-
Readout: Add CCK-8 or MTT reagent. Incubate 2-4h. Measure Absorbance (450 nm).
-
Calculation:
is calculated relative to VEGF-stimulated control.
Apoptosis Analysis (Flow Cytometry)
Objective: Confirm mechanism of cell death (Apoptosis vs Necrosis).
-
Treatment: Treat HepG2 cells with
concentration of Sorafenib or Benzamide derivative for 24h. -
Staining: Harvest cells, wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains DNA in leaky cells).
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.[7]
-
Q3 (Annexin+/PI-): Early Apoptosis (Key indicator).
-
Q4 (Annexin-/PI-): Live.
-
-
Validation: A successful VEGFR-2 inhibitor should significantly increase Q3 compared to DMSO control.
Experimental Workflow Diagram
This workflow ensures a logical progression from synthesis to mechanistic verification.
Caption: Integrated drug discovery workflow. Feedback from mechanistic studies informs structural optimization.
References
-
Gong, Y., et al. (2019). "Design, synthesis and biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry, 27(17), 3813-3824.[8]
-
BenchChem. (2025).[5] "Unveiling Novel VEGFR-2 Inhibitors: A Comparative Analysis of 1-Acetylpiperidine-4-carbohydrazide Derivatives."
-
Li, L., et al. (2018). "Synthesis and biological evaluation of novel benzamide derivatives as potent VEGFR-2 inhibitors." European Journal of Medicinal Chemistry, 150, 678-689.
-
Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844.
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Safety Operating Guide
N-cyclopentylbenzamide proper disposal procedures
Technical Guide: Proper Disposal Procedures for N-Cyclopentylbenzamide
Executive Summary & Chemical Profile
This compound (CAS: 53226-42-9) is a secondary amide commonly used as an intermediate in pharmaceutical synthesis and organic research.[1] Unlike common solvents, it is often synthesized in small batches or acquired as a research chemical, meaning specific waste streams are not always pre-defined in institutional protocols.[1]
This guide provides a self-validating disposal workflow based on the "Read-Across" safety methodology, synthesizing data from analogous benzamide derivatives to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory best practices.
Chemical Identity Table
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 53226-42-9 |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); poorly soluble in water |
| RCRA Status | Non-Listed (Not P-list or U-list); Regulated as Hazardous Chemical Waste |
Hazard Assessment & Safety Protocols
Since a dedicated Safety Data Sheet (SDS) for CAS 53226-42-9 is often unavailable from major commodity vendors, safety protocols must be derived from the structural moieties (Benzamide core + Cyclopentyl amine residue).[1]
Primary Hazards (Read-Across Analysis):
-
Acute Toxicity: Potentially harmful if swallowed (Category 4 equivalent).[1] Analogous benzamides exhibit oral toxicity concerns [1].[1][2][3][4]
-
Irritation: Causes skin and serious eye irritation.[1] Dust inhalation may cause respiratory tract irritation.[1]
-
Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents (e.g., nitric acid, permanganates) due to the amide functionality [2].[1]
Required Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1]
-
Skin: Nitrile gloves (0.11 mm minimum thickness).[1]
-
Respiratory: If handling powder outside a fume hood, use N95 or P100 particulate protection.[1]
Disposal Workflow & Waste Segregation
The disposal strategy relies on the physical state of the waste at the time of generation. Do not attempt to neutralize or chemically treat this compound in the lab; it requires high-temperature incineration.[1]
Scenario A: Solid Waste (Pure Substance)
-
Collection: Place pure this compound crystals or powder into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label as "Hazardous Waste - Solid."
-
Constituents: List "this compound, 100%."[1]
-
Disposal Path: Commercial Incineration.[1]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Segregation: Determine the primary solvent.
-
Contamination: If the solution contains heavy metals or oxidizers, it must be segregated into a separate "Mixed Chemical Waste" stream to prevent dangerous reactions [3].
Visualizing the Disposal Logic
The following decision matrix illustrates the operational flow for disposing of this compound, ensuring no cross-contamination of incompatible streams.
Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent carrier.
Operational Checklist for Researchers
To maintain a "Self-Validating System," perform this 3-point check before sealing any waste container:
-
Compatibility Check: Is the waste container material compatible? (HDPE is recommended; avoid metal containers for acidic mixtures).[1]
-
Headspace Verification: Leave at least 10% headspace in liquid containers to prevent over-pressurization from thermal expansion.[1]
-
Label Integrity: Is the label legible and does it explicitly list "this compound"? Vague labels like "Organic Waste" are often rejected by disposal vendors [4].[1]
Emergency Response (Spill Procedures)
In the event of a spill during the disposal process:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE Up: Don double nitrile gloves, goggles, and a lab coat.[1]
-
Contain:
-
Disposal: Place all cleanup materials into the solid hazardous waste bin. Do not place in regular trash.
References
-
PubChem. (2025).[1][7] this compound Compound Summary. National Library of Medicine.[1] [Link]1][5]
-
University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. UPenn. [Link]1][5]
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- 5. This compound - C12H15NO | CSSB00000160931 [chem-space.com]
- 6. kamatlab.com [kamatlab.com]
- 7. This compound | C12H15NO | CID 732343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-cyclopentylbenzamide
The following guide details the safety and operational protocols for handling N-cyclopentylbenzamide (CAS: 53226-42-9).[1][2]
Editorial Note: As a research-grade chemical, specific toxicological data for this compound is often incomplete in public literature.[1][2] Therefore, this guide applies the "Universal Precaution for Novel Amides" standard, deriving safety margins from the parent structure (Benzamide) and functional analogs.[1][2] This approach ensures maximum researcher safety in the absence of definitive LD50/LC50 data.[2]
PART 1: EXECUTIVE SAFETY SUMMARY (Emergency Card)
| Parameter | Critical Specification |
| Chemical Name | This compound |
| CAS Number | 53226-42-9 |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazard Class | Irritant / Potentially Harmful (Treat as GHS Category 4) |
| Signal Word | WARNING |
| Min.[1][2][3][4][5][6] PPE (Dry) | Nitrile Gloves (0.11 mm), Safety Glasses, Lab Coat |
| Min.[1][2] PPE (Solution) | Double Nitrile or Laminate (depending on solvent) |
| Engineering Control | Mandatory: Chemical Fume Hood or Vented Balance Enclosure |
| Spill Response | Damp wipe (do not dry sweep dust).[1][2] Dispose as hazardous organic waste.[1][2] |
PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT[2][5][7]
2.1 The "Unknown Toxicity" Principle
Unlike commodity chemicals (e.g., Acetone), this compound lacks an extensive toxicological dossier.[1][2] As a Senior Application Scientist, I advise treating this compound based on its Structural Activity Relationship (SAR) :
-
Benzamide Backbone: Known to be harmful if swallowed and a potential mutagen (Category 2).[1][2][5]
-
Amide Functionality: Generally stable but can act as a skin/eye irritant.[1][2]
-
Cyclopentyl Group: Lipophilic; enhances skin absorption potential compared to simple benzamides.[1][2]
Risk Designation: Biosafety Level 1 (BSL-1) / Chemical Risk Group 2
-
Inhalation:[1][2][4][7][8][9] High risk during weighing (dust generation).[1][2]
-
Dermal:[1][2][9] Moderate risk (enhanced lipophilicity).[1][2]
-
Ingestion:[1][2][4][7] Low risk (assuming standard hygiene).[1][2]
2.2 PPE Selection Matrix
Do not use a "one-glove-fits-all" approach.[1][2] Select PPE based on the specific operational phase.[2][6]
| Operational Phase | Hazard Source | Glove Material | Eye Protection | Body Protection |
| 1.[1][2][4][6] Receiving & Storage | Container Integrity | Nitrile (Standard, 4-5 mil) | Safety Glasses | Standard Lab Coat |
| 2.[1][2] Weighing (Solid) | Airborne Dust | Nitrile (Standard) | Safety Glasses | Lab Coat + Sleeves |
| 3.[1][2] Synthesis (in DCM/THF) | Solvent Permeation | Silver Shield / Laminate (or Double Nitrile, changed every 15 min) | Chemical Splash Goggles | Lab Coat + Chemical Apron |
| 4.[1][2] Waste Disposal | Mixed Solvents | Double Nitrile (Long Cuff) | Face Shield (if pouring >1L) | Lab Coat + Apron |
Technical Insight: Standard nitrile gloves degrade rapidly (<5 mins) in halogenated solvents like Dichloromethane (DCM), often used to dissolve amides.[1][2] If dissolving this compound in DCM, Laminate gloves are the only self-validating safe choice.[1][2]
PART 3: OPERATIONAL PROTOCOLS
3.1 Diagram: Risk-Based Workflow
The following logic flow dictates the safety decisions for handling this compound.
Caption: Decision logic for PPE and engineering controls based on the specific state of the chemical (Solid vs. Solution).
3.2 Protocol: Safe Weighing & Transfer
Objective: Transfer solid this compound without generating inhalable dust.
-
Engineering Setup:
-
Static Control:
-
Transfer:
-
Decontamination:
3.3 Protocol: Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated) to maintain long-term purity, although likely stable at Room Temperature (RT).
-
Atmosphere: Keep under inert gas (Nitrogen/Argon) if the specific batch certificate indicates moisture sensitivity.[1][2]
-
Segregation: Store away from Strong Oxidizers and Strong Acids (hydrolysis risk).[1][2]
PART 4: EMERGENCY RESPONSE & WASTE
4.1 Spill Management
If this compound is spilled:
-
Solid Spill:
-
Solution Spill:
4.2 Waste Disposal
Never dispose of this compound down the drain.[1][2]
-
Solid Waste: Label as "Hazardous Solid Waste: this compound (Irritant)."[1][2]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.[1][2]
PART 5: REFERENCES
-
PubChem. (n.d.).[1][2] this compound (Compound).[1][2][10][11] National Library of Medicine.[2] Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1][2] Benzamide - Registration Dossier (Analogue Hazard Data). Retrieved from [Link][1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
